molecular formula C15H24O3 B15590131 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Cat. No.: B15590131
M. Wt: 252.35 g/mol
InChI Key: ZOEYQETWCHEROV-UHFFFAOYSA-N
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Description

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

4-hydroxy-4-methyl-2-(2-methyl-6-oxoheptan-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3

InChI Key

ZOEYQETWCHEROV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. The document details its natural source, chemical properties, and generalized experimental protocols for its isolation and the evaluation of its potential biological activity. While specific quantitative data on the biological activities of this particular compound are limited in publicly available literature, this guide furnishes the necessary foundational information for researchers interested in exploring its therapeutic potential. The methodologies presented are based on established phytochemical and pharmacological techniques.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Sesquiterpenoids are of significant interest in the field of drug discovery due to their often complex and unique chemical structures, which can provide novel pharmacophores. This guide focuses on the available technical information regarding this specific compound.

Natural Source

The primary and currently known natural source of this compound is the leaves of the plant species Casearia sylvestris.[1][2][3][4] Casearia sylvestris, belonging to the family Salicaceae, is a plant widely distributed in Latin America and is used in traditional medicine for various ailments. The presence of a variety of secondary metabolites, including clerodane diterpenes and sesquiterpenoids, contributes to its reported pharmacological properties.

Chemical and Physical Properties

The structural identity of this compound has been determined through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[4] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValue/DescriptionReference
Chemical Formula C₁₅H₂₄O₃[4]
Molar Mass 252.35 g/mol [4]
Class Sesquiterpenoid[3]
Appearance Not specified in literature-
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[4]

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocols

Generalized Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of sesquiterpenoids from the leaves of Casearia sylvestris can be proposed based on standard phytochemical techniques.

Objective: To isolate and purify this compound from the leaves of Casearia sylvestris.

Materials:

  • Dried and powdered leaves of Casearia sylvestris

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the dried and powdered leaves of Casearia sylvestris sequentially with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate, and finally methanol. This gradient extraction helps to separate compounds based on their polarity.

    • Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain the respective crude extracts.

  • Fractionation:

    • Subject the dichloromethane or ethyl acetate crude extract, which is likely to contain the target sesquiterpenoid, to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

  • Purification:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

    • Perform repeated column chromatography on the pooled fractions, using finer silica gel and a shallower solvent gradient, to achieve purification of this compound.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G plant_material Dried & Powdered Casearia sylvestris leaves extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (e.g., another column) pooling->purification pure_compound Isolated 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione purification->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation G cell_seeding Seed cells in 96-well plate incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment Treat cells with compound dilutions incubation_24h_1->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_dissolution Dissolve formazan crystals in DMSO incubation_4h->formazan_dissolution absorbance_reading Read absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

References

Isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid sourced from the leaves of Casearia sylvestris. This document collates available data on the isolation protocol, and structural elucidation, and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Casearia sylvestris, a plant belonging to the Salicaceae family, is widely distributed in Latin America and is a prominent species in traditional medicine for treating a variety of ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, particularly clerodane diterpenes and sesquiterpenes. Among these is this compound, a sesquiterpenoid whose structure presents potential for further pharmacological investigation. This guide focuses on the technical aspects of its isolation and characterization.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is established through a combination of spectroscopic techniques. The following table summarizes the key data available from public databases and scientific literature.

Property Data
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
CAS Number 226904-40-1
Appearance Not specified in available literature
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.
¹³C-NMR A ¹³C-NMR spectrum is available in public spectral databases.
¹H-NMR Not detailed in available public literature.
Mass Spectrometry Not detailed in available public literature.
Infrared Spectroscopy Not detailed in available public literature.

Experimental Protocols

The isolation of this compound was reported as part of a broader phytochemical analysis of Casearia sylvestris leaves. While the full, detailed experimental procedure from the original publication is not publicly available, the general workflow can be inferred from the abstract and standard phytochemical practices.

Plant Material Collection and Preparation
  • Plant Material: Leaves of Casearia sylvestris are collected and identified by a qualified botanist.

  • Preparation: The leaves are air-dried in the shade and then ground into a fine powder to increase the surface area for solvent extraction.

Extraction
  • Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically carried out over several days to ensure efficient extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

The crude extract undergoes a series of chromatographic separations to isolate the target compound.

  • Solvent Partitioning: The crude extract is typically partitioned between solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to yield fractions with differing chemical profiles.

  • Column Chromatography: The fraction containing the target compound (likely the chloroform or ethyl acetate fraction based on its polarity) is subjected to repeated column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components of the fraction.

  • Final Purification: Fractions containing this compound are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HMQC, HMBC), are crucial for determining the carbon skeleton and the placement of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Casearia sylvestris.

Isolation_Workflow Plant Casearia sylvestris Leaves Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, Chloroform, EtOAc, MeOH Fractions Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography Select bioactive fraction Purification Preparative TLC / HPLC ColumnChromatography->Purification Compound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Purification->Compound Spectroscopy Structural Elucidation (NMR, MS, IR, UV) Compound->Spectroscopy

Caption: General workflow for the isolation of the target compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with pure this compound. The biological activities reported for Casearia sylvestris are generally attributed to the crude extracts or other isolated compounds, such as clerodane diterpenes. Further research is required to elucidate the pharmacological profile of this specific sesquiterpenoid.

The following diagram represents a hypothetical logical relationship for future investigation into the biological activity of this compound.

Biological_Investigation Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Screening Biological Activity Screening (e.g., cytotoxicity, anti-inflammatory) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Pathway Signaling Pathway Elucidation (e.g., Western Blot, RNA-Seq) Hit->Pathway Target Identification of Molecular Target(s) Pathway->Target

Caption: A logical workflow for future biological investigation.

Conclusion

This compound is a structurally interesting sesquiterpenoid isolated from Casearia sylvestris. This guide provides a summary of the available information regarding its isolation and characterization. The lack of data on its biological activity and mechanism of action presents a clear opportunity for future research. The detailed protocols and data presented herein can serve as a foundation for scientists and researchers to further explore the therapeutic potential of this natural product. It is important to note that for a precise, reproducible isolation, access to the full experimental details of the original publication would be beneficial.

An In-depth Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a natural product classified as a sesquiterpenoid.[1] Its chemical identity is well-defined, and its key properties are summarized in the table below. The structure was determined using extensive NMR techniques.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 226904-40-1[1][2]
Molecular Formula C₁₅H₂₄O₃[3]
Molecular Weight 252.4 g/mol [1]
IUPAC Name 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one[2]
SMILES CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O[2]
Type of Compound Sesquiterpenoid[1]
Source Leaves of Casearia sylvestris[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

2D Chemical Structure:

G This compound This compound

Caption: 2D structure of this compound.

Experimental Protocols

Isolation from Casearia sylvestris

The primary source of this compound is the leaves of the plant Casearia sylvestris.[1] While the specific details of the isolation protocol for this particular compound are not extensively documented in the available literature, a general methodology for the isolation of sesquiterpenoids from plant material can be inferred. This typically involves solvent extraction, followed by chromatographic separation.

A plausible experimental workflow for the isolation and characterization of this compound is outlined below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation plant_material Dried Leaves of Casearia sylvestris extraction Solvent Extraction (e.g., with Chloroform, Dichloromethane, or Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Confirmed Structure

Caption: General workflow for isolation and characterization.

Synthesis

Currently, there is no readily available, published protocol for the chemical synthesis of this compound.

Biological Activity

The biological activity of this compound is not yet well-characterized. It is included in commercially available sesquiterpenoid compound libraries for use in screening for potential biological and pharmacological activities, including as a signaling inhibitor.[1] However, at present, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀, or MIC values) and no identified signaling pathways that are modulated by this compound in the public domain. Further research is required to elucidate its potential therapeutic effects and mechanism of action.

Data Summary

Due to the limited publicly available research on this specific compound, there is no quantitative data to present in tabular format at this time. Similarly, no specific signaling pathways have been identified for this molecule, precluding the creation of pathway diagrams.

Conclusion

This compound is a structurally defined sesquiterpenoid isolated from Casearia sylvestris. While its physicochemical properties are known, its biological activity and potential applications in drug development remain largely unexplored. This technical guide serves as a foundational resource for researchers interested in further investigating this natural product. The general experimental workflow for its isolation provides a starting point for obtaining the compound for future studies. The lack of extensive biological data highlights a significant opportunity for novel research into the pharmacological potential of this molecule.

References

The Unfolding of a Bicyclic Core: A Technical Guide to the Biosynthesis of Secocadinane Sesquiterpenoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of secocadinane sesquiterpenoids in plants. This document is intended for researchers, scientists, and drug development professionals interested in the intricate enzymatic pathways that lead to the formation of these structurally unique natural products. While the complete biosynthetic pathway of secocadinane sesquiterpenoids is yet to be fully elucidated, this guide synthesizes current knowledge on the biosynthesis of their parent cadinane (B1243036) skeletons and proposes a plausible route to the seco-cadinane framework based on established principles of terpene biochemistry.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These molecules play crucial roles in plant defense, signaling, and interaction with the environment. The cadinane sesquiterpenoids, characterized by their bicyclic decahydronaphthalene (B1670005) core, represent a significant subgroup with a wide range of biological activities. Secocadinane sesquiterpenoids are a further modification of this core, distinguished by the cleavage of a carbon-carbon bond within the bicyclic ring system. Understanding the biosynthesis of these complex molecules is paramount for their potential exploitation in agriculture and medicine.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Cadinane Skeleton

The journey to secocadinane sesquiterpenoids begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the cytosolic MVA pathway or the plastidial MEP pathway.

Three molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS). FPP serves as the linear substrate for the vast majority of sesquiterpenoid synthases.

The cyclization of FPP is the committed step in the biosynthesis of the diverse array of sesquiterpenoid skeletons. This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In the case of cadinane sesquiterpenoids, a specific subset of TPSs, namely cadinane synthases, facilitate the complex series of cyclizations and rearrangements of FPP to form the characteristic bicyclic cadinane core. The reaction proceeds through a series of carbocationic intermediates, with the final product often being a specific cadinene isomer, such as δ-cadinene or γ-cadinene.

Cadinane Biosynthesis cluster_0 Precursor Biosynthesis cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Cyclization IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPS) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Cadinane Cadinane Skeleton (e.g., δ-cadinene) FPP->Cadinane Cadinane Synthase (TPS) Proposed Secocadinane Biosynthesis Cadinane Cadinane Skeleton HydroxylatedCadinane Hydroxylated Cadinane Intermediate Cadinane->HydroxylatedCadinane Cytochrome P450 (Hydroxylase) Secocadinane Secocadinane Skeleton HydroxylatedCadinane->Secocadinane Cytochrome P450 (Oxidative Cleavage) Heterologous Expression Workflow Start Isolate cDNA of candidate TPS gene Cloning Clone into expression vector (e.g., pET-28a) Start->Cloning Transformation Transform into E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli culture to mid-log phase Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Purification Purify His-tagged protein using Ni-NTA affinity chromatography Lysis->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis

"Physical and chemical properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a naturally occurring sesquiterpenoid isolated from the leaves of Casearia sylvestris. This technical guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, and insights into its potential biological activities. Drawing from research on related compounds from its natural source, this document explores its prospective role in anti-inflammatory and cytotoxic pathways, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 226904-40-1ChemFaces
Molecular Formula C15H24O3TargetMol
Molecular Weight 252.35 g/mol TargetMol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For enhanced solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.ChemFaces, BioCrick
Storage Stock solutions can be stored at -20°C for several months. It is recommended to prepare and use solutions on the same day.BioCrick

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available for (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE, providing key insights into its carbon framework. The detailed chemical shifts are crucial for the identification and verification of the compound's structure.

(Note: The raw ¹³C NMR data is available in the SpectraBase database under the compound name (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE.)

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from studies on the isolation of other sesquiterpenes and clerodane diterpenes from Casearia sylvestris.

General Isolation and Purification Workflow

The following diagram outlines a plausible experimental workflow for the isolation and purification of the target compound from the leaves of Casearia sylvestris.

experimental_workflow General Isolation Workflow start Dried Leaves of Casearia sylvestris extraction Maceration with Methanol or Ethanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC or further Column Chromatography fractionation->purification final_product This compound purification->final_product

Caption: A generalized workflow for the isolation of sesquiterpenoids.

Biological Activity and Potential Signaling Pathways

Research on extracts of Casearia sylvestris and its constituent compounds, including various sesquiterpenes and clerodane diterpenes, has revealed significant anti-inflammatory and cytotoxic activities. While the specific mechanisms of this compound have not been fully elucidated, the known activities of related compounds suggest potential signaling pathways that may be modulated by this molecule.

Anti-Inflammatory Activity

Extracts of Casearia sylvestris have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators. The anti-inflammatory action of sesquiterpenes often involves the modulation of the NF-κB and MAPK signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Cytotoxic Activity

Several compounds isolated from Casearia sylvestris have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this cytotoxicity are likely complex and may involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of this compound, based on the known activities of related sesquiterpenes.

signaling_pathway Hypothetical Signaling Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxic Pathway compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Inhibition apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle proliferation Inhibition of Proliferation compound->proliferation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory Downregulation cox2_inos COX-2 / iNOS nfkb->cox2_inos Downregulation mapk->pro_inflammatory Downregulation inflammation Inflammation pro_inflammatory->inflammation cox2_inos->inflammation cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity proliferation->cytotoxicity

Caption: Potential anti-inflammatory and cytotoxic signaling pathways.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While current data on its physical properties and specific biological mechanisms are limited, the information available for related compounds from Casearia sylvestris provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing sesquiterpenoid in the fields of pharmacology and drug development. Future research should focus on the complete characterization of its physicochemical properties, the elucidation of its specific molecular targets, and in-depth studies of its efficacy in relevant disease models.

References

A Comprehensive Review of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Sesquiterpenoid from Casearia sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a naturally occurring sesquiterpenoid that has been isolated from the leaves of Casearia sylvestris.[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its physicochemical properties, and highlights the current gaps in knowledge regarding its biological activity and synthesis. While the initial structural elucidation has been reported, further research is needed to fully understand its therapeutic potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established and are summarized in the table below. This data is essential for its identification, characterization, and potential future development.

PropertyValueReference
Chemical Name 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one[1]
Molecular Formula C15H24O3[2]
Molecular Weight 252.35 g/mol [3]
CAS Number 226904-40-1[1][3]
Class Sesquiterpenoid[2]
Natural Source Leaves of Casearia sylvestris[1][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1][2]

Spectroscopic Data

The structure of this compound was determined using extensive NMR techniques.[1] While a 13C NMR spectrum is noted to be available in spectral databases, detailed public data on its NMR and other spectroscopic characteristics (IR, Mass Spectrometry) remains limited in the currently accessible literature.[5]

Spectroscopic DataDetails
¹H NMR Data not available in the reviewed literature.
¹³C NMR A spectrum is available in spectral databases.[5]
Infrared (IR) Data not available in the reviewed literature.
Mass Spectrometry (MS) Data not available in the reviewed literature.

Biological Activity

At present, there is a notable absence of specific quantitative biological activity data for this compound in the public domain. However, the source organism, Casearia sylvestris, is known for producing a variety of sesquiterpenoids and other secondary metabolites with a range of biological activities, including antifungal properties.[2][6] Further investigation is warranted to determine if this compound contributes to the traditional medicinal uses of this plant.

Biological AssayResults (e.g., IC50, MIC)
CytotoxicityData not available.
Antimicrobial ActivityData not available.
Anti-inflammatory ActivityData not available.

Experimental Protocols

Isolation from Casearia sylvestris

The initial isolation and structure elucidation of this compound was reported in a 2009 publication in the journal Fitoterapia.[1] Unfortunately, the detailed experimental protocol from this study, including the specific extraction and chromatographic techniques employed, is not available in the currently accessible literature.

Synthesis

There are currently no published synthetic routes for this compound available in the scientific literature.

Signaling Pathways and Experimental Workflows

Due to the limited biological research on this specific compound, there is no information available regarding its mechanism of action, including any involvement in cellular signaling pathways.

Below is a conceptual workflow illustrating the discovery and potential future investigation of this compound.

G cluster_Discovery Discovery & Characterization cluster_Investigation Future Research Directions Plant Casearia sylvestris (Leaves) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Pure Compound Extraction->Isolation Structure Structure Elucidation (NMR, MS, etc.) Isolation->Structure Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Structure->Compound Bioassays Biological Activity Screening (Cytotoxicity, Antimicrobial, etc.) Compound->Bioassays Synthesis Total Synthesis Compound->Synthesis MOA Mechanism of Action Studies Bioassays->MOA Identified Activity Signaling Signaling Pathway Analysis MOA->Signaling SAR Structure-Activity Relationship Studies Synthesis->SAR

Figure 1. A conceptual workflow for the discovery and future research of this compound.

Conclusion and Future Directions

This compound is a structurally characterized sesquiterpenoid from Casearia sylvestris. While its basic physicochemical properties are known, there is a significant lack of data regarding its biological activity, mechanism of action, and synthesis. Future research should focus on obtaining a pure sample of this compound to perform a comprehensive biological evaluation. This would include screening for cytotoxic, antimicrobial, and anti-inflammatory activities, which are common for compounds isolated from this plant genus. Elucidation of its biological targets and signaling pathways would be a critical next step if any significant activity is identified. Furthermore, the development of a synthetic route would be invaluable for producing larger quantities for extensive preclinical studies and for creating analogues for structure-activity relationship investigations.

References

Biological Activity Screening of Casearia sylvestris Leaf Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casearia sylvestris, a plant prevalent in Latin America, has a rich history in traditional medicine for treating a variety of ailments, including inflammation, ulcers, and infections.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of its leaf extracts. It details experimental protocols for assessing cytotoxic, antioxidant, antimicrobial, and anti-inflammatory properties, presenting key quantitative data from various studies. Furthermore, this guide illustrates the experimental workflows and key signaling pathways implicated in the plant's therapeutic effects, offering a valuable resource for researchers investigating its pharmacological potential. The primary bioactive compounds responsible for these effects are believed to be clerodane diterpenes, such as casearins, and various flavonoids.[1]

Overview of Biological Activities

Leaf extracts of Casearia sylvestris have been scientifically demonstrated to possess a wide range of pharmacological properties. These activities are largely attributed to a rich phytochemical profile that includes terpenes, flavonoids, and other phenolic compounds.[5] The most significant and studied biological activities include:

  • Cytotoxic Activity: Extracts and isolated compounds, particularly casearins, have shown potent cytotoxic effects against various human cancer cell lines.[1][6] This has spurred interest in their potential as a source for new antineoplastic agents.

  • Antioxidant Activity: The presence of phenolic compounds confers significant antioxidant properties to the extracts, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.[7][8]

  • Antimicrobial Activity: The essential oil and various extracts of C. sylvestris have demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi relevant to oral health and other infections.[9][10][11]

  • Anti-inflammatory Activity: Traditionally used to treat inflammation, scientific studies have validated this property. The mechanism is believed to involve the inhibition of key inflammatory mediators, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[4][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activity of Casearia sylvestris leaf extracts and its isolated compounds. These values provide a benchmark for researchers evaluating the potency of different preparations.

Table 1: Cytotoxic Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Extract/CompoundCell LineIC₅₀ (µg/mL)Reference
Crude Aqueous Ethanolic Extract (CAE)MCF-7 (Breast Cancer)141[6]
Chloroform Fraction (f-CHCl₃)MCF-7 (Breast Cancer)66[6]
Essential OilHL60 (Leukemia)12.0[13]
Essential OilB16F10-Nex2 (Melanoma)61.5[14]
α-Zingiberene (from essential oil)HeLa (Cervical Cancer)>200[13]
Casearin XVarious Cancer LinesComparable to Doxorubicin[1]
Caseargrewiin FVarious Cancer LinesMost active diterpene tested[1]
Table 2: Antimicrobial Activity (MIC/MBC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Extract/CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Various Solvent ExtractsStreptococcus mutans>400400[9]
Various Solvent ExtractsStreptococcus mitis>400400[9]
Essential OilLactobacillus casei0.0230.046[9]
Essential OilStreptococcus mutans2550[9]
Ethanolic ExtractStaphylococcus aureus--[2]
Ethanolic ExtractEscherichia coli--[2]
Table 3: Antioxidant Activity

Antioxidant activity is often expressed as the concentration required to scavenge 50% of DPPH radicals (IC₅₀ or EC₅₀). Lower values indicate stronger antioxidant power.

Extract/MethodActivity MeasurementResultReference
Commercial Extract / DPPH Assay% Scavenging82.03 ± 0.88%[5]
Commercial Extract / ABTS Assay% Scavenging96.51 ± 0.38%[5]
Aqueous Extract / DPPH AssayEC₅₀471.80 µg/mL[15]
Ethanolic Extract / DPPH AssayEC₅₀5.70 µg/mL[15]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key assays used in the biological screening of C. sylvestris extracts.

General Experimental Workflow

The screening process follows a logical progression from initial preparation to specific bioassays.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening P1 Plant Material Collection (C. sylvestris leaves) P2 Drying & Pulverization P1->P2 P3 Solvent Extraction (e.g., Ethanol (B145695), Methanol (B129727), Water) P2->P3 P4 Fractionation (Optional, e.g., Column Chromatography) P3->P4 S1 Cytotoxicity Assay (MTT) P3->S1 Crude Extract S2 Antioxidant Assay (DPPH) P3->S2 Crude Extract S3 Antimicrobial Assay (Broth Microdilution) P3->S3 Crude Extract S4 Anti-inflammatory Assay (Carrageenan-induced Edema) P3->S4 Crude Extract P4->S1 Fractions P4->S2 Fractions P4->S3 Fractions P4->S4 Fractions

Caption: General workflow for screening C. sylvestris extracts.
Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the C. sylvestris extract in the culture medium. Remove the old medium from the wells and add the extract-containing medium. Include a vehicle control (medium with the solvent used for the extract) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance of the plates using a microplate reader at a wavelength of 570 nm.[18]

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value is then determined by plotting the percentage of viability against the extract concentration.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to determine the free radical scavenging capacity of an extract.[19]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption at approximately 517 nm.[20][21] When an antioxidant is present, it donates a hydrogen atom to DPPH, reducing it to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.[22]

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[20][22] Prepare a stock solution of the C. sylvestris extract and create a series of dilutions.

  • Reaction Mixture: In a test tube or 96-well plate, add a fixed volume of the DPPH solution (e.g., 2.9 mL) to a small volume of the various extract dilutions (e.g., 0.1 mL).[15]

  • Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[7][20]

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a spectrophotometer.[20] A mixture of the solvent and DPPH solution serves as the control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[19] The IC₅₀ value is determined by plotting the scavenging percentage against the extract concentration.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[23][24]

Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response.[23] The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase (after 1.5 hours) is mediated by prostaglandins, involving the enzyme cyclooxygenase-2 (COX-2).[23] The resulting edema (swelling) can be measured, and its reduction by a test substance indicates anti-inflammatory activity.

Protocol:

  • Animal Grouping: Divide rats or mice into several groups: a vehicle control group, a positive control group (e.g., treated with Indomethacin, 10 mg/kg), and test groups receiving different doses of the C. sylvestris extract orally.[23][25]

  • Drug Administration: Administer the respective treatments (vehicle, standard drug, or extract) to the animals, typically 1 hour before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[25]

  • Paw Volume Measurement: Measure the paw volume of each animal immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[23]

  • Calculation:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Casearia sylvestris are believed to be mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the Arachidonic Acid Pathway

Scientific evidence suggests that C. sylvestris extracts exert anti-inflammatory effects through a mechanism similar to NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid cascade.[26] This prevents the synthesis of prostaglandins, which are potent inflammatory mediators.

G cluster_pla2 membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA Stimulus (e.g., Injury) COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation PLA2 Phospholipase A₂ CS Casearia sylvestris Extract CS->COX CS->PLA2 p2->membrane

Caption: Inhibition of the COX pathway by C. sylvestris.
Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Phytonutrients are known to inhibit the NF-κB pathway, which is a plausible mechanism for the broad anti-inflammatory effects of C. sylvestris.

G cluster_nucleus Nuclear Translocation Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibited State Degradation Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Genes CS Casearia sylvestris Extract CS->IKK Inhibition Degradation->NFkB_active Releases

Caption: Potential inhibition of the NF-κB pathway by C. sylvestris.

Conclusion

The leaf extracts of Casearia sylvestris present a rich source of bioactive compounds with significant therapeutic potential. The standardized screening protocols detailed in this guide provide a robust framework for the continued investigation of its cytotoxic, antioxidant, antimicrobial, and anti-inflammatory properties. The quantitative data compiled herein serves as a valuable reference for future research and development efforts. Further studies focusing on the precise elucidation of signaling pathways and the isolation of novel bioactive compounds are warranted to fully exploit the pharmacological promise of this important medicinal plant.

References

Ethnobotanical Uses of Casearia sylvestris for Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Casearia sylvestris Sw., a plant species native to Central and South America and belonging to the Salicaceae family, has a long and well-documented history in traditional medicine for treating a variety of inflammatory ailments. Popularly known as "guaçatonga," its leaves and bark have been utilized in folk remedies for wound healing, gastrointestinal disorders, and pain relief.[1][2] This technical guide synthesizes the ethnobotanical knowledge with modern scientific validation of its anti-inflammatory properties. It provides an in-depth review of the phytochemical constituents, mechanisms of action, and quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are presented to aid in the replication and advancement of research in this field. The primary audience for this document includes researchers in pharmacology, natural product chemistry, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction: Ethnobotanical Significance

For centuries, indigenous and local communities in Brazil and other parts of Latin America have employed Casearia sylvestris as a cornerstone of their traditional medicine cabinet.[2][3] The leaves are typically prepared as teas, infusions, or decoctions for internal use against conditions like gastritis and stomach ulcers, or applied topically as a macerated pulp to treat wounds, skin lesions, insect bites, and injuries from snakebites.[1][2] This widespread traditional use, primarily centered around inflammation and tissue repair, has prompted significant scientific inquiry to validate its efficacy and elucidate its pharmacological mechanisms.

Phytochemistry of Anti-Inflammatory Action

The therapeutic effects of C. sylvestris are largely attributed to a rich profile of secondary metabolites. The most significant among these are the clerodane-type diterpenes , a class of compounds considered to be chemical markers for the species.[4]

  • Clerodane Diterpenes: A diverse group of casearin-like compounds (e.g., Casearin B, Casearin J, Caseargrewiin F) are the primary bioactive constituents responsible for the plant's potent anti-inflammatory and cytotoxic activities.[4]

  • Flavonoids and Phenolic Compounds: Components such as ellagic acid contribute to the plant's antioxidant and anti-inflammatory effects, which work synergistically with the diterpenes.[5]

  • Essential Oils: Volatile compounds, including sesquiterpenes like bicyclogermacrene, have also been shown to possess anti-inflammatory properties.[3]

Mechanism of Anti-Inflammatory Action

Scientific investigations have revealed that C. sylvestris extracts and their isolated compounds exert their anti-inflammatory effects through a multi-target approach. The primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response.[1]

In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS which produces nitric oxide (NO).[6][7]

Casearia sylvestris derivatives intervene in this cascade by preventing the nuclear translocation of NF-κB, thereby blocking the downstream expression of these inflammatory mediators.[1][2] This leads to a significant reduction in cytokine and nitric oxide production.

G stimulus Inflammatory Stimulus (e.g., LPS) pathway_node IKK Complex stimulus->pathway_node Activates inhibited_node NF-κB Nuclear Translocation pathway_node->inhibited_node Phosphorylation & Degradation of IκBα outcome_node Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, etc.) inhibited_node->outcome_node Initiates Transcription inhibitor Casearia sylvestris (Diterpenes) inhibitor->inhibited_node G start Collection of C. sylvestris Leaves drying Air-dry leaves in shade at room temperature start->drying mincing Grind dried leaves into a coarse powder drying->mincing extraction Macerate powder in 90% Ethanol (1:10 w/v) for 7 days with occasional agitation mincing->extraction filtration Filter the mixture to separate the extract extraction->filtration evaporation Evaporate solvent under reduced pressure using a rotary evaporator filtration->evaporation end Store crude ethanolic extract at -8°C evaporation->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid that has been isolated from the leaves of Casearia sylvestris[1][2][3]. Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides a detailed protocol for the extraction and isolation of this compound from plant material. The methodologies described herein are based on general principles for the extraction of sesquiterpenoids from plant sources and can be adapted and optimized for specific laboratory conditions.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained during the extraction and purification process. These tables should be populated with experimental data for comparison and optimization of the protocol.

Table 1: Extraction Solvent Efficiency

Extraction SolventDried Plant Material (g)Volume of Solvent (mL)Extraction Time (h)Temperature (°C)Crude Extract Yield (g)Percentage Yield (%)
Dichloromethane1005002425DataData
Ethyl Acetate (B1210297)1005002425DataData
Chloroform (B151607)1005002425DataData
Acetone1005002425DataData

Table 2: Chromatographic Fractionation Summary

Fraction IDElution Solvents (Gradient)Weight of Fraction (g)Presence of Target Compound (TLC/LC-MS)Purity (%)
F1e.g., Hexane:EtOAc (9:1)DataDataData
F2e.g., Hexane:EtOAc (8:2)DataDataData
F3e.g., Hexane:EtOAc (7:3)DataDataData
......DataDataData

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound.

1. Plant Material Collection and Preparation:

  • Collection: Collect fresh leaves of Casearia sylvestris.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves in the shade at room temperature for 7-10 days or until brittle.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction of Crude Bioactive Compounds:

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large container with a lid (e.g., a large glass jar or flask).

    • Add a suitable solvent such as dichloromethane, ethyl acetate, or chloroform in a 1:5 (w/v) ratio (e.g., 500 mL of solvent for 100 g of powder)[1][2].

    • Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking.

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

    • Store the crude extract at 4°C until further processing.

3. Fractionation of the Crude Extract:

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a suitable solvent system (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.), and finally with methanol.

    • Collect the eluate in fractions of equal volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest.

4. Purification of this compound:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Subject the combined fractions containing the target compound to Prep-HPLC for final purification.

    • Use a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC (e.g., a gradient of acetonitrile (B52724) and water).

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:

    • Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMBC, HSQC)

    • Mass Spectrometry (MS: ESI-MS, HR-MS)

    • Infrared (IR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Leaves of Casearia sylvestris) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration with Organic Solvent grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Experimental workflow for the extraction and isolation of this compound.

Logical_Relationships start Start: Dried Plant Material extraction Solvent Extraction start->extraction filtration Filtration to remove solid residue extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract primary_purification Primary Purification (Column Chromatography) crude_extract->primary_purification fractionation Fractionation based on polarity primary_purification->fractionation final_purification Final Purification (Prep-HPLC) fractionation->final_purification isolated_compound Isolated Compound final_purification->isolated_compound

References

Application Notes and Protocols for the Structure Elucidation of Sesquiterpenoids using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, including the diverse class of sesquiterpenoids. Two-dimensional (2D) NMR experiments are particularly powerful, as they reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assembly of complex molecular architectures. These application notes provide a comprehensive overview and detailed protocols for the application of 2D NMR in determining the structure of novel or known sesquiterpenoids.

Introduction to 2D NMR in Sesquiterpenoid Analysis

The complexity of ¹H NMR spectra for sesquiterpenoids, which often feature significant signal overlap, necessitates the use of 2D NMR techniques to resolve individual proton and carbon signals and establish their connectivity.[1] Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing protons that are typically two or three bonds apart.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule.[2]

By systematically acquiring and interpreting these 2D NMR datasets, a complete picture of the sesquiterpenoid's planar structure and relative configuration can be constructed.[4]

Experimental Workflow for Structure Elucidation

The process of elucidating a sesquiterpenoid structure using 2D NMR follows a logical progression from sample preparation to data analysis and structure assembly.

Caption: A typical workflow for sesquiterpenoid structure elucidation using NMR spectroscopy.[1]

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[5]

  • Sample Purity: Ensure the isolated sesquiterpenoid is of high purity (>95%) to avoid interference from impurities.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 1-10 mg of the sesquiterpenoid in 0.5-0.7 mL of a suitable deuterated solvent.[6][7] For ¹³C-based experiments like HSQC and HMBC, a higher concentration is preferable.[7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Common choices for sesquiterpenoids include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Acetone-d₆ ((CD₃)₂CO).[6]

  • Filtration: If any solid particles are present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to prevent issues with magnetic field homogeneity.[5]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]

2D NMR Data Acquisition

The following are generalized protocols for acquiring 2D NMR spectra on a Bruker spectrometer. Specific parameters may need to be optimized based on the instrument, probe, and sample concentration.[1]

Table 1: Typical Acquisition Parameters for 2D NMR Experiments for Sesquiterpenoids

ParameterCOSY (cosygpqf)HSQC (hsqcedetgpsisp2)HMBC (hmbcgplpndqf)NOESY (noesygpph)
Spectral Width (F2 - ¹H) Cover all proton signalsCover all proton signalsCover all proton signalsCover all proton signals
Spectral Width (F1) Same as F20-180 ppm (¹³C)0-220 ppm (¹³C)Same as F2
Data Points (TD F2) 1K - 2K1K2K2K
Data Points (TD F1) 256 - 512128 - 256256 - 512256 - 512
Number of Scans (NS) 2 - 42 - 44 - 8 (or more)4 - 8
Relaxation Delay (D1) 1.5 - 2 s1 - 2 s1.5 - 2 s2 - 3 s
Long-range Coupling (CNST13) N/AN/A~8 HzN/A
Mixing Time (D8) N/AN/AN/A300 - 800 ms (B15284909)

Source: Adapted from Benchchem Technical Support Center.[1]

Protocol 1: COSY (Correlation Spectroscopy) [1]

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).[8]

  • Create a new 2D experiment and load a standard COSY parameter set (e.g., cosygpqf).

  • Set the spectral width in both F1 and F2 dimensions to encompass all proton signals.

  • Set the number of data points (TD) in F2 to 1K or 2K and in F1 to 256 or 512.

  • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample.

  • Set the relaxation delay (D1) to 1.5-2 seconds.

  • Acquire and process the data.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence) [1]

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[8]

  • Create a new 2D experiment and load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 for phase-edited HSQC).

  • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.[1]

  • Set TD(F2) to 1K and TD(F1) to 128 or 256.

  • Set NS to a multiple of 2 or 4. HSQC is more sensitive than HMBC, so fewer scans are generally needed.[1]

  • Set D1 to 1-2 seconds.

  • Acquire and process the data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.[1]

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation) [1]

  • Follow steps 1 and 3 from the HSQC protocol. For the ¹³C dimension (F1), ensure the spectral width covers the carbonyl region (up to ~220 ppm).[1]

  • Create a new 2D experiment and load a standard HMBC parameter set (e.g., hmbcgplpndqf).

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.

  • Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and typically requires more scans.[1]

  • Set the long-range coupling constant (CNST13) to a value around 8 Hz.

  • Set D1 to 1.5-2 seconds.

  • Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy) [1]

  • Follow steps 1-3 from the COSY protocol.

  • Create a new 2D experiment and load a standard NOESY parameter set (e.g., noesygpph).

  • Set the mixing time (D8). For small molecules like sesquiterpenoids, a mixing time of 300-800 ms is a good starting point.[1]

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.

  • Set NS to a multiple of 4 or 8.

  • Set D1 to 2-3 seconds.

  • Acquire and process the data.

Data Processing

Processing of 2D NMR data involves a series of steps to convert the raw time-domain data (FID) into a frequency-domain spectrum.[9]

  • Apodization (Window Function): Apply a window function (e.g., sine-bell) to improve the signal-to-noise ratio or resolution.[10]

  • Zero Filling: Increase the digital resolution of the spectrum by adding zeros to the end of the FID.[10]

  • Fourier Transform: Perform a Fourier transform in both the F2 and F1 dimensions.[9]

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).[10] This is critical for phase-sensitive experiments like HSQC and NOESY.[10]

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.[10]

  • Referencing: Calibrate the chemical shift axes using the known chemical shift of the solvent or an internal standard like TMS.[11]

Data Interpretation and Structure Assembly

The interpretation of the processed 2D NMR spectra is a systematic process of piecing together molecular fragments.

logic_flow cluster_data Acquired 2D NMR Data cluster_info Information Derived cluster_assembly Structure Building COSY COSY Spectrum Info_COSY ¹H-¹H Connectivity (Spin Systems) COSY->Info_COSY HSQC HSQC Spectrum Info_HSQC ¹H-¹³C One-Bond Correlations (CHn) HSQC->Info_HSQC HMBC HMBC Spectrum Info_HMBC ¹H-¹³C Long-Range Correlations HMBC->Info_HMBC NOESY NOESY Spectrum Info_NOESY Through-Space ¹H-¹H Proximity NOESY->Info_NOESY Fragments Identify Molecular Fragments Info_COSY->Fragments Info_HSQC->Fragments Connect Connect Fragments & Quaternary Carbons Info_HMBC->Connect Stereo Determine Relative Stereochemistry Info_NOESY->Stereo Fragments->Connect Connect->Stereo Final_Structure Final Sesquiterpenoid Structure Stereo->Final_Structure

Caption: Logical relationships in structure elucidation from 2D NMR data.
  • Identify Spin Systems (COSY): Analyze the COSY spectrum to identify groups of coupled protons, which define distinct structural fragments.

  • Assign Carbons to Protons (HSQC): Use the HSQC spectrum to determine the chemical shift of the carbon atom directly attached to each proton. This helps in identifying CH, CH₂, and CH₃ groups.

  • Connect the Fragments (HMBC): The HMBC spectrum is key to assembling the full carbon skeleton. Look for correlations from protons to carbons that are two or three bonds away. This allows for the connection of the spin systems identified from the COSY spectrum and helps to place quaternary carbons.

  • Determine Relative Stereochemistry (NOESY): Analyze the NOESY spectrum to identify protons that are close to each other in space. The presence of a NOESY cross-peak between two protons indicates they are on the same face of the molecule.

Typical NMR Data for Sesquiterpenoids

While exact chemical shifts are highly dependent on the specific skeleton and functional groups, the following table provides general ranges for different types of protons and carbons found in sesquiterpenoids.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Sesquiterpenoids

Functional Group / MoietyTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃) 0.7 - 1.510 - 30
Methylene (CH₂) 1.0 - 2.520 - 45
Methine (CH) 1.2 - 2.830 - 60
Olefinic (C=C-H) 4.5 - 6.5100 - 150
Carbons attached to Oxygen (C-O) 3.0 - 4.550 - 90
Carbonyl (C=O) N/A170 - 220

Source: Adapted from general knowledge of NMR spectroscopy for natural products.[1]

By following these protocols and interpretative strategies, researchers can effectively and accurately elucidate the structures of novel sesquiterpenoids, a critical step in natural product chemistry and drug discovery.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxic effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a natural product isolated from Casearia sylvestris[1]. The following protocols for MTT and LDH assays are established methods for assessing cell viability and cytotoxicity and are suitable for screening the bioactivity of novel compounds.

Principle of Cytotoxicity Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[2][3][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3][5]

LDH Assay: The lactate (B86563) dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[7] The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[6][8]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundChemFacesCFN94658
Human cancer cell lines (e.g., HeLa, A549, MCF-7)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052) Solution (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
LDH Cytotoxicity Assay KitPromegaG1780
96-well flat-bottom cell culture platesCorning3596
Multichannel pipetteEppendorfVarious
Microplate readerBioTekVarious
CO2 IncubatorThermo Fisher ScientificVarious

Experimental Protocols

Cell Culture and Seeding
  • Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[9]

  • Incubate the plates for 24 hours to allow for cell attachment.[9]

Compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Assay Protocol
  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

LDH Assay Protocol
  • After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended).[8]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[6]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader within 1 hour.[8]

Data Presentation and Analysis

The results can be presented as the percentage of cell viability or cytotoxicity compared to the control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, should be calculated from the dose-response curve.

Example Data Table:

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT2445.2 ± 3.1
4828.7 ± 2.5
LDH2451.8 ± 4.2
4832.1 ± 2.9
A549MTT2462.5 ± 5.4
4841.3 ± 3.8
LDH2468.9 ± 6.1
4845.7 ± 4.0
MCF-7MTT2438.9 ± 2.9
4821.5 ± 1.8
LDH2444.2 ± 3.5
4825.8 ± 2.2

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells (24, 48, or 72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance data_analysis Calculate % Viability/ Cytotoxicity & IC50 absorbance->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione mitochondria Mitochondrial Stress compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways induced by cytotoxic compounds.

References

Application Notes and Protocols for Anti-inflammatory Activity Testing of Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2][3] However, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[1] Natural products represent a vast and promising source of novel anti-inflammatory agents.[4] The effective screening and characterization of these compounds require robust and reproducible experimental protocols.

These application notes provide detailed methodologies for the in-vitro evaluation of the anti-inflammatory potential of novel natural products. The protocols outlined below focus on key biomarkers and signaling pathways central to the inflammatory process.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways that drive inflammation is crucial for identifying and characterizing the mechanism of action of novel anti-inflammatory compounds. Three of the most important pathways are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Cyclooxygenase (COX) pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target inflammatory genes.[8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor (e.g., TNFR, IL-1R, TLR) IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa_NFkB IκBα NF-κB IKK_Complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Transcription

Figure 1. Simplified NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are key players in regulating a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[9][10][11] In mammals, the major MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Inflammatory stimuli activate a cascade of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK.[10][11] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors like AP-1, leading to the expression of inflammatory mediators.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor MAP3K MAP3K (e.g., MEKK, TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Translocation & Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Transcription

Figure 2. Simplified MAPK Signaling Pathway.
Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid.[13][14] While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli.[13][15] The PGs produced by COX-2 are key mediators of pain, fever, and inflammation.[13][15] Therefore, inhibition of COX-2 is a major target for anti-inflammatory drugs.[13][16]

COX_Pathway Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Prostaglandins_H Prostaglandins (PGH2) Arachidonic_Acid->Prostaglandins_H COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Homeostatic_Functions Homeostatic Functions (e.g., Gastric protection, platelet aggregation) Prostaglandins_H->Homeostatic_Functions via COX-1 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_H->Inflammation_Pain_Fever via COX-2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2

Figure 3. Simplified Cyclooxygenase (COX) Pathway.

Experimental Workflow for In-Vitro Anti-inflammatory Screening

A systematic approach is essential for the efficient and reliable screening of natural products for anti-inflammatory activity. The following workflow outlines a standard procedure from initial cytotoxicity assessment to the investigation of specific molecular targets.

Experimental_Workflow Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Determine_Non_Toxic_Conc Determine Non-Toxic Concentrations Cytotoxicity->Determine_Non_Toxic_Conc NO_Assay 2. Nitric Oxide (NO) Assay (Griess Assay) Determine_Non_Toxic_Conc->NO_Assay Proceed with non-toxic doses Cytokine_Assay 3. Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) NO_Assay->Cytokine_Assay Western_Blot 4. Protein Expression Analysis (Western Blot for iNOS, COX-2, p-IκBα, p-p38) Cytokine_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End: Identification of Anti-inflammatory Potential Data_Analysis->End

Figure 4. Experimental Workflow for In-Vitro Screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.[20]

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[17][19]

  • Treat the cells with various concentrations of the natural product extract and incubate for the desired period (e.g., 24 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Incubate the plate at 37°C for 3-4 hours.[17][18]

  • Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[17][19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[17][20]

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Test)

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[21] The Griess test is a colorimetric assay that measures nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.[22][23] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound.[24][25]

Protocol:

  • Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of the natural product for 1-2 hours.

  • Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[24]

  • Incubate at room temperature for 10-15 minutes in the dark.[24]

  • Measure the absorbance at 540 nm.[24]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in cell culture supernatants. A capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-conjugated detection antibody is then added, followed by a substrate that produces a measurable color change.

Protocol (General for TNF-α):

  • Coat a 96-well plate with a capture antibody against human TNF-α and incubate overnight.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).[26]

  • Block non-specific binding sites with a blocking buffer.

  • Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for human TNF-α and incubate.[27]

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[27]

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.[28]

  • Stop the reaction with a stop solution (e.g., sulfuric acid).[28]

  • Measure the absorbance at 450 nm.[28]

  • Calculate the cytokine concentration from the standard curve.

Protein Expression Analysis (Western Blot)

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of IκBα and MAPKs.[29][30][31] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Protocol:

  • Culture, treat, and stimulate cells as previously described.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[30]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Separate equal amounts of protein (e.g., 25-30 µg) on an SDS-polyacrylamide gel.[29][32]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα) overnight at 4°C.[33]

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).

Table 1: Effect of Natural Product X on Cell Viability

Concentration (µg/mL)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5092.1 ± 5.5
10088.9 ± 7.3

Table 2: Effect of Natural Product X on LPS-Induced NO Production

TreatmentNO Production (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 2.1-
LPS + NPX (10 µg/mL)18.2 ± 1.5*28.3
LPS + NPX (50 µg/mL)10.5 ± 1.1**58.7

*p < 0.05, **p < 0.01 compared to LPS-treated group.

Table 3: Effect of Natural Product X on LPS-Induced TNF-α Secretion

TreatmentTNF-α (pg/mL)% Inhibition
Control50.3 ± 8.2-
LPS (1 µg/mL)850.6 ± 45.3-
LPS + NPX (10 µg/mL)625.1 ± 30.7*26.5
LPS + NPX (50 µg/mL)310.9 ± 25.1**63.4

*p < 0.05, **p < 0.01 compared to LPS-treated group.

Table 4: Effect of Natural Product X on Protein Expression of Inflammatory Mediators

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
Control0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.12
LPS + NPX (50 µg/mL)0.4 ± 0.05 0.5 ± 0.07

*p < 0.05, **p < 0.01 compared to LPS-treated group.

Conclusion

The protocols and workflows detailed in these application notes provide a comprehensive framework for the initial in-vitro screening and characterization of the anti-inflammatory properties of novel natural products. By systematically evaluating cytotoxicity, effects on key inflammatory mediators, and modulation of central signaling pathways, researchers can effectively identify promising lead compounds for further development in the field of anti-inflammatory drug discovery.

References

Application Notes and Protocols: Measuring NF-κB Inhibition by 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory and immune responses. The dysregulation of the NF-κB signaling pathway is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer. This makes the NF-κB pathway a key target for the development of novel therapeutics. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a clerodane diterpene isolated from the leaves of Casearia sylvestris, a plant traditionally used for its anti-inflammatory properties.[1][2] Studies on extracts and derivatives of Casearia sylvestris have demonstrated significant anti-inflammatory effects, which are attributed to the inhibition of the NF-κB pathway.[1][3][4] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on NF-κB activation.

Data Presentation

While specific quantitative data for the direct inhibition of NF-κB by this compound is not extensively available in public literature, studies on derivatives of its source plant, Casearia sylvestris, provide strong evidence of NF-κB inhibition.

Table 1: Inhibitory Effects of Casearia sylvestris Derivatives on LPS-Induced NF-κB Activation and Inflammatory Markers

TreatmentParameter MeasuredInhibition RateCell LineReference
C. sylvestris extractNF-κB nuclear translocation80-100%Human Gingival Keratinocytes (TIGKs)[1]
C. sylvestris diterpene-concentrated fractionNF-κB nuclear translocation80-100%Human Gingival Keratinocytes (TIGKs)[1]
Casearin J (a clerodane diterpene from C. sylvestris)NF-κB nuclear translocation80-100%Human Gingival Keratinocytes (TIGKs)[1]
C. sylvestris extractTNF-α, IL-1β, IL-6, IL-8, IL-17 expression80-100%Human Gingival Keratinocytes (TIGKs)[1]
C. sylvestris diterpene-concentrated fractionTNF-α, IL-1β, IL-6, IL-8, IL-17 expression80-100%Human Gingival Keratinocytes (TIGKs)[1]
Casearin J (a clerodane diterpene from C. sylvestris)TNF-α, IL-1β, IL-6, IL-8, IL-17 expression80-100%Human Gingival Keratinocytes (TIGKs)[1]

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates (P) IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Ub Ubiquitin IkB->Ub ubiquitination NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus translocates IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome Ub->Proteasome degradation DNA κB Site NF_kB_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow Workflow for Measuring NF-κB Inhibition Cell_Culture 1. Cell Seeding (e.g., HEK293, RAW 264.7) Compound_Treatment 2. Pre-treatment with 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Cell_Culture->Compound_Treatment Stimulation 3. Stimulation with NF-κB Activator (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Measurement 4. Measurement of NF-κB Inhibition Stimulation->Measurement Luciferase_Assay Luciferase Reporter Assay Measurement->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα) Measurement->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Measurement->Immunofluorescence Data_Analysis 5. Data Analysis (IC50 determination) Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: Experimental workflow for NF-κB inhibition assays.

Experimental Protocols

Here are detailed protocols for three common assays to measure NF-κB inhibition.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

  • HEK293T or similar cell line stably expressing an NF-κB-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (in DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α (final concentration 10 ng/mL) or LPS (final concentration 100 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot for IκBα Phosphorylation

This method assesses the inhibition of the upstream signaling event leading to NF-κB activation.

Materials:

  • RAW 264.7 or similar macrophage cell line.

  • Complete culture medium.

  • This compound stock solution (in DMSO).

  • LPS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence detection reagent and imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the inhibition of NF-κB translocation to the nucleus.

Materials:

  • HeLa or similar cell line.

  • Complete culture medium.

  • This compound stock solution (in DMSO).

  • TNF-α.

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.25% Triton X-100 for permeabilization.

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody: anti-p65 (NF-κB).

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.

  • Blocking and Staining: Block non-specific binding with 5% BSA. Incubate with anti-p65 primary antibody, followed by a fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

These protocols provide a robust framework for researchers to investigate and quantify the NF-κB inhibitory potential of this compound, contributing to the development of new anti-inflammatory therapies.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cancer cell lines for testing the anticancer effects of sesquiterpenoids. Detailed protocols for key experimental assays are provided to ensure reproducible and reliable results.

Introduction to Sesquiterpenoids and their Anticancer Potential

Sesquiterpenoids are a large class of naturally occurring 15-carbon isoprenoid compounds, primarily found in plants and marine organisms.[1] Many of these compounds have demonstrated significant therapeutic potential, including potent anticancer activities.[1] Sesquiterpene lactones, a subclass of sesquiterpenoids, are particularly noteworthy for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer types by modulating key signaling pathways.[2][3] This document outlines the cell lines and methodologies to effectively screen and characterize the anticancer properties of novel sesquiterpenoids.

Recommended Cancer Cell Lines

The choice of cell line is critical for obtaining relevant and translatable results. The following table summarizes various cancer cell lines that have been successfully used to evaluate the anticancer effects of different sesquiterpenoids.

Table 1: Cancer Cell Lines for Testing Anticancer Effects of Sesquiterpenoids

Cancer TypeCell LineSesquiterpenoid TestedIC50 Value (µM)Reference
Breast Cancer MCF-7Aquisinenoid C2.834 ± 1.121
MDA-MB-231Aquisinenoid C1.545 ± 1.116
MCF-7, MDA-MB-23113-O-acetylsolstitialin ANot specified
Lung Cancer A549Monoterpenes and sesquiterpenesNot specified[4]
A549Isoxanthanol derivativeSub-G1 arrest at 2-30 µM
Liver Cancer HepG2AlantolactoneDose-dependent apoptosis
Colon Cancer HT29Aquisinenoid CNot specified
HCT116AlantolactoneNot specified
CT26Ferutinin26 µg/ml[5]
HT29Ferutinin29 µg/ml[5]
Prostate Cancer PC-3Mβ-bourboneneDose-dependent inhibition (25-100 µg/ml)[6]
Glioblastoma U87AlantolactoneNot specified
Melanoma SK-28, 624 mel, 1363 melTomentosin, InuviscolideDose-dependent inhibition
Pancreatic Cancer PANC-1, AsPC-1, BxPC-3IsoalantolactoneNot specified
Multiple Myeloma OPM2, IM-9AlantolactoneNot specified
Various Cancers A549, SK-OV-3, SK-MEL-2, XF498, HCT15Carpesium rosulatum extractSignificant activity[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Sesquiterpenoid compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sesquiterpenoid compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the sesquiterpenoid at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension to collect the cells.

    • Adherent cells: Gently detach the cells using trypsin, then wash once with serum-containing media.[8]

  • Washing: Wash the collected cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/500 µL.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate instrument settings for FITC (FL1 channel) and PI (FL2 or FL3 channel).[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sesquiterpenoid compound

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the sesquiterpenoid compound.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, slowly add the cell suspension dropwise to 9 ml of ice-cold 70% ethanol for fixation.[7]

    • Store the fixed cells at 4°C for at least 2 hours (overnight is recommended).[7]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[7]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[4][7]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, PARP, and members of the Bcl-2 family.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins like cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer.[11] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[11] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a sesquiterpenoid compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Select Cancer Cell Lines B Treat cells with Sesquiterpenoid A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Annexin V/PI) C->D If cytotoxic E Cell Cycle Analysis (PI Staining) C->E If cytotoxic G Determine IC50 Values C->G F Western Blot for Apoptotic Proteins D->F H Quantify Apoptosis & Cell Cycle Arrest D->H E->F E->H I Analyze Protein Expression Changes F->I

Caption: General experimental workflow for testing anticancer sesquiterpenoids.

Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their anticancer effects by modulating various signaling pathways. The diagrams below illustrate two key pathways commonly affected.

1. Intrinsic Apoptosis Pathway

This pathway is triggered by cellular stress and leads to the activation of caspases through the mitochondria.

G cluster_Mitochondria Mitochondria Sesquiterpenoids Sesquiterpenoids Bax Bax Sesquiterpenoids->Bax upregulates Bcl2 Bcl-2 Sesquiterpenoids->Bcl2 downregulates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Sesquiterpenoid-induced intrinsic apoptosis pathway.

2. NF-κB Signaling Pathway

The NF-κB pathway is crucial for cell survival and inflammation, and its inhibition by sesquiterpenoids can promote apoptosis.

G cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Sesquiterpenoids Sesquiterpenoids IKK IKK Sesquiterpenoids->IKK inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Gene Pro-survival Gene Transcription NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

References

Application Notes and Protocols for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Acknowledgment of Limited Data and a General Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the mechanism of action of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. Following a comprehensive review of available scientific literature, it must be noted that there is a significant lack of specific research data on the biological activity and mechanism of action of this particular sesquiterpenoid.

This compound is a natural product isolated from the leaves of Casearia sylvestris. While this plant is recognized for its traditional medicinal uses and its extracts have been studied for various pharmacological properties, research has primarily focused on the crude extracts or more abundant compounds, such as other classes of sesquiterpenes and clerodane diterpenes.

Consequently, detailed experimental protocols, quantitative data (e.g., IC50 values), and elucidated signaling pathways specifically for this compound are not available in the current body of scientific literature.

As an alternative, this document provides a general overview of the known biological activities of sesquiterpenes isolated from Casearia sylvestris, which may offer a foundational understanding for future research on this compound. The information presented below is based on studies of the essential oil of Casearia sylvestris and some of its constituent sesquiterpenes.

General Biological Activities of Sesquiterpenes from Casearia sylvestris

Sesquiterpenes are a major class of compounds found in the essential oil of Casearia sylvestris and are believed to contribute significantly to its biological activities. The primary activities reported in the literature are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

The essential oil of Casearia sylvestris, rich in sesquiterpenes, has demonstrated cytotoxic effects against various human cancer cell lines. While specific data for this compound is unavailable, studies on the essential oil provide some insights.

Table 1: Cytotoxic Activity of Casearia sylvestris Essential Oil and a Major Sesquiterpene Component (α-zingiberene)

Test ArticleCell LineIC50 (µg/mL)
C. sylvestris Essential OilHeLa12 - 63.3
U-87>153
Siha>153
HL60>153
B16F10-Nex261.5
A-54960.7
HT-2990.6
α-zingibereneHeLa>200
U-87>200
Siha>200
HL60>200
B16F10-Nex227.0

Note: Data is compiled from multiple sources and ranges may be presented.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the general understanding of how sesquiterpenes exert cytotoxic effects, a hypothetical signaling pathway is proposed. It is important to emphasize that this is a generalized pathway and has not been specifically validated for this compound.

G cluster_cell Cancer Cell Compound Sesquiterpene (e.g., this compound) Membrane Cell Membrane Compound->Membrane Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of sesquiterpene-induced apoptosis.

Experimental Protocols (General)

The following are generalized protocols for assessing the cytotoxic activity of a natural compound. These can be adapted for future studies on this compound.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A-549, HT-29) and a non-cancerous cell line (e.g., Vero) for selectivity assessment.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for determining the cytotoxic effects of a compound on cancer cells.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h (cell adhesion) start->incubation1 treatment Treat with varying concentrations of compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to solubilize formazan (B1609692) incubation3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: General workflow for an MTT cytotoxicity assay.

  • Procedure:

    • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

Conclusion and Future Directions

The current scientific literature lacks specific data on the mechanism of action of this compound. The information provided here serves as a general guide based on the activities of related sesquiterpenes from Casearia sylvestris.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for biological testing.

  • In Vitro Screening: Assessing its cytotoxic, anti-inflammatory, and other biological activities against a panel of relevant cell lines.

  • Mechanism of Action Studies: If activity is confirmed, subsequent studies should investigate the underlying molecular mechanisms, including effects on key signaling pathways (e.g., apoptosis, NF-κB, MAPK) and potential molecular targets.

This foundational research is essential to unlock the potential therapeutic applications of this novel natural product.

Application Notes and Protocols for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1][2] Sesquiterpenoids from this plant genus are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays, focusing on achieving appropriate solubility and concentration for reliable and reproducible results.

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor for its use in in vitro assays. Based on available data, the compound is soluble in several organic solvents.

Data Presentation: Solubility of this compound

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO)Primary choice for stock solutions. Commercially available as a 10 mM solution. High purity (≥98%) is recommended.
ChloroformSolubilizing agent.Not suitable for direct use in cell-based assays due to high toxicity.
DichloromethaneSolubilizing agent.Not suitable for direct use in cell-based assays due to high toxicity.
Ethyl AcetateSolubilizing agent.Not suitable for direct use in cell-based assays due to high toxicity.
AcetoneSolubilizing agent.Not suitable for direct use in cell-based assays due to high toxicity.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound. The molecular weight is approximately 250.34 g/mol . For 1 ml of a 10 mM stock solution, 2.5 mg is required.

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing this compound in cell-based assays.

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock_solution Prepare 10 mM Stock in DMSO working_solution Prepare Working Solutions by Diluting Stock in Media stock_solution->working_solution Dilution treat_cells Treat Cells with Working Solutions working_solution->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate endpoint_assay Perform Endpoint Assay (e.g., MTT, Apoptosis) incubate->endpoint_assay data_analysis Analyze and Interpret Data endpoint_assay->data_analysis

Caption: General workflow for preparing and using this compound in in vitro cell-based assays.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of this compound to assess its cytotoxic effects on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 10 mM stock solution of this compound in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many sesquiterpenoids are known to exert their anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway.

signaling_pathway Hypothesized Inhibition of NF-κB Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Compound->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into the aqueous cell culture medium, prepare an intermediate dilution in a co-solvent like ethanol (B145695) or use a lower final concentration. Ensure vigorous mixing during dilution.

  • High Background in Assays: Ensure complete removal of the compound-containing medium before adding assay reagents to prevent interference.

  • Low Potency: The compound may have low potency against the chosen cell line or target. Consider screening against a panel of cell lines or exploring different biological assays.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for reagents and equipment.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid compound that has been isolated from the leaves of Casearia sylvestris.[1][2] Sesquiterpenoids are a class of natural products known for their diverse pharmacological activities, making them of significant interest in drug discovery and development.[3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.

These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and quantification of this compound from plant materials. The methodologies are designed to be adaptable for various research and development purposes.

Data Presentation: Quantitative Analysis Summary

Due to the limited publicly available quantitative data for this compound in different plant extracts, the following table is presented as a template for data organization. Researchers can populate this table with their experimental findings to facilitate comparison across different plant sources, extraction methods, or analytical techniques.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration (mg/g of dry weight)Reference
Casearia sylvestrisLeavesMaceration with ChloroformHPLC-UVData to be determinedN/A
Casearia sylvestrisLeavesUltrasound-Assisted Extraction with Ethyl AcetateUPLC-MSData to be determinedN/A
Plant Species BRootsSupercritical Fluid Extraction (SFE)GC-MSData to be determinedN/A

Experimental Protocols

The following protocols outline the key steps for the quantitative analysis of this compound.

Protocol 1: Plant Material Preparation and Extraction

This protocol describes the preparation of plant material and subsequent extraction of the target compound. The choice of solvent may be optimized based on the polarity of the target compound and the matrix of the plant material.[1][4]

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves of Casearia sylvestris).
  • Wash the material thoroughly with distilled water to remove any debris.
  • Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.
  • Grind the dried material into a fine powder using a mechanical grinder.
  • Store the powdered material in an airtight container in a cool, dark, and dry place.

2. Extraction:

  • Maceration:
  • Weigh 10 g of the powdered plant material and place it in a conical flask.
  • Add 100 mL of a suitable solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[1]
  • Seal the flask and keep it on a shaker at room temperature for 48-72 hours.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with the remaining plant residue two more times.
  • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
  • Ultrasound-Assisted Extraction (UAE):
  • Weigh 10 g of the powdered plant material and place it in a beaker.
  • Add 100 mL of the chosen solvent.
  • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
  • Filter the extract and repeat the process twice.
  • Combine the filtrates and concentrate using a rotary evaporator.

3. Sample Preparation for Analysis:

  • Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general HPLC method for the quantitative analysis of this compound. Method validation is essential for ensuring accurate and reliable results.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
  • Gradient Program (example): 0-5 min, 90% A; 5-20 min, linear gradient to 50% A; 20-25 min, linear gradient to 10% A; 25-30 min, hold at 10% A; 30-35 min, return to 90% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: To be determined based on the UV-Vis spectrum of a pure standard of this compound. A DAD can be used to identify the wavelength of maximum absorbance.
  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of a certified reference standard of this compound in methanol (e.g., 1 mg/mL).
  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

3. Quantification:

  • Inject the prepared plant extract samples and the calibration standards into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in plant extracts.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., Casearia sylvestris leaves) drying Drying (Air/Lyophilization) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Maceration/UAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc HPLC-UV/MS Analysis sample_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Experimental workflow for quantitative analysis.

Hypothetical Signaling Pathway for Further Research

While the specific signaling pathways affected by this compound are not yet fully elucidated, many sesquiterpenoids are known to exhibit anti-inflammatory and anticancer activities. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Pathway compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione nf_kb NF-κB Pathway compound->nf_kb Inhibition mapk MAPK Pathway compound->mapk Inhibition inflammation Inflammatory Response (e.g., COX-2, iNOS expression) nf_kb->inflammation mapk->inflammation

Caption: Hypothetical signaling pathway for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the isolation and purification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from its natural source, the leaves of Casearia sylvestris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a sesquiterpenoid natural product. Its primary known natural source is the leaves of the plant Casearia sylvestris.[1] The structure of this compound is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Q2: Are there any alternative names for this compound in the literature?

Yes, this compound has been referred to in the literature as 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one.[1] Being aware of this alternative name is crucial when conducting literature searches.

Q3: What are the common solvents used for the initial extraction of this compound?

Common solvents for the extraction of this compound from Casearia sylvestris leaves include chloroform, dichloromethane (B109758), and ethyl acetate (B1210297).[1] Acetone and DMSO are also listed as potential solvents.[1]

Q4: How does the pre-processing of the plant material affect the yield and chemical profile?

The handling and drying of Casearia sylvestris leaves can significantly impact the composition of the extract. Studies have shown that the process of drying the leaves can lead to an increase in oxygenated sesquiterpenes, likely due to the oxidation of sesquiterpene hydrocarbons present in the fresh leaves.[3] Therefore, the choice between fresh and dried starting material will influence the profile of co-isolated compounds and may affect the final yield of the target molecule.

Q5: What are the major challenges in isolating this sesquiterpenoid?

Common challenges include low yields, co-elution of structurally similar compounds, and potential degradation of the target molecule during extraction and purification. Sesquiterpenoids can be sensitive to heat, light, and acidic or basic conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.

Problem 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Suggestion
Inappropriate Solvent Polarity The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents, such as dichloromethane, ethyl acetate, or mixtures of hexane (B92381) and acetone.
Incomplete Extraction The extraction time may be insufficient. Consider increasing the duration of maceration or the number of sonication cycles. For maceration, a duration of 26 hours has been reported as optimal for related compounds from Casearia sylvestris. Sonication for 1 hour can provide similar yields with a significantly shorter time.
Degradation during Extraction High temperatures can degrade the target compound. Utilize extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction. Protect the extract from light by using amber glassware.
Improper Plant Material Preparation Oven-drying the leaves at 40°C for 48 hours has been found to be an effective method for stabilizing the plant material before extraction.
Problem 2: Difficulty in Purifying the Target Compound
Potential Cause Troubleshooting Suggestion
Co-elution with other Terpenoids Casearia sylvestris is rich in other terpenoids, including clerodane diterpenes, which may have similar polarities. Employ a multi-step purification strategy. Start with liquid-liquid partitioning to separate compounds based on broad polarity differences. Follow this with column chromatography using a fine-tuned gradient elution. For final purification, preparative HPLC with a high-resolution column is recommended.
Compound Instability on Silica (B1680970) Gel Some sesquiterpenoids can degrade on acidic silica gel. If degradation is suspected, consider using neutral or deactivated silica gel, or alternative stationary phases like alumina (B75360) or C18 silica for column chromatography.
Poor Resolution in HPLC The mobile phase composition may not be optimal. For C18 columns, systematically vary the ratio of methanol (B129727) or acetonitrile (B52724) to water. The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape.

Data Presentation

Table 1: Recommended Solvents for Extraction and Chromatography
Stage Solvent System Purpose
Initial Extraction Dichloromethane, Ethyl Acetate, ChloroformTo obtain the crude extract containing a broad range of secondary metabolites.
Liquid-Liquid Partitioning Hexane, Ethyl Acetate, n-Butanol (against water)To fractionate the crude extract based on polarity. Sesquiterpenoids are often found in the ethyl acetate fraction.
Column Chromatography (Silica Gel) n-Hexane / Ethyl Acetate (gradient) or Chloroform / Methanol (gradient)To separate the components of the active fraction.
Preparative HPLC (C18) Methanol / Water (isocratic or gradient) or Acetonitrile / Water (isocratic or gradient)For the final purification of the target compound.
Table 2: Typical Yields for Sesquiterpenoid Isolation (Estimates)
Purification Step Typical Yield Range (%) from previous step
Crude Extraction 2 - 10% (of dry plant material)
Liquid-Liquid Partitioning (Ethyl Acetate Fraction) 10 - 30% (of crude extract)
Column Chromatography (Target Fractions) 5 - 20% (of partitioned fraction)
Preparative HPLC (Final Compound) 10 - 50% (of chromatographed fractions)
Note: These are estimated values and actual yields will vary depending on the specific conditions and the concentration of the target compound in the plant material.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the leaves of Casearia sylvestris in a well-ventilated area away from direct sunlight, or in an oven at 40°C for 48 hours. Grind the dried leaves into a coarse powder.

  • Extraction:

    • Macerate the powdered leaves (e.g., 500 g) in dichloromethane (e.g., 2 L) for 24-48 hours at room temperature, with occasional agitation.

    • Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive extractions with n-hexane to remove non-polar compounds.

    • Adjust the polarity of the aqueous methanol phase by adding more water (e.g., to 7:3 v/v) and extract with dichloromethane or ethyl acetate. This fraction is likely to contain the target sesquiterpenoid.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

    • Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing with UV light and/or a vanillin-sulfuric acid stain.

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.

    • A suggested starting mobile phase is an isocratic mixture of methanol and water (e.g., 70:30 v/v). The ratio can be optimized based on analytical HPLC runs.

    • Monitor the elution with a UV detector (a wavelength of ~220 nm is a reasonable starting point for non-chromophoric terpenes).

    • Collect the peak corresponding to the retention time of this compound.

    • Remove the solvent to obtain the purified compound. Confirm the identity and purity using analytical HPLC, NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Casearia sylvestris Leaves extraction Extraction (Dichloromethane or Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane / Ethyl Acetate / Water) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) ea_fraction->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18, Methanol/Water) semi_pure->prep_hplc pure_compound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione prep_hplc->pure_compound

Caption: A typical workflow for the isolation of this compound.

troubleshooting_logic low_yield Low Final Yield? check_extraction Review Extraction Protocol low_yield->check_extraction Yes check_purification Review Purification Protocol low_yield->check_purification Yes incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation Degradation during Extraction? check_extraction->degradation co_elution Co-elution Issues? check_purification->co_elution increase_time Increase Extraction Time/ Cycles incomplete_extraction->increase_time Yes change_solvent Optimize Solvent Polarity incomplete_extraction->change_solvent No use_mild_conditions Use Room Temperature/ Protect from Light degradation->use_mild_conditions Yes optimize_gradient Optimize Chromatographic Gradient co_elution->optimize_gradient Yes change_column Try Different Stationary Phase (e.g., C18) co_elution->change_column No

Caption: A troubleshooting decision tree for improving the yield of the target compound.

References

Technical Support Center: Purifying Sesquiterpene Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sesquiterpene isomer purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of sesquiterpene isomers by HPLC so challenging?

A1: The primary challenge in separating sesquiterpene isomers lies in their structural similarity.[1] Isomers share the same molecular formula, and often have very similar physicochemical properties, such as polarity, molecular weight, and shape.[1] Stereoisomers (enantiomers and diastereomers) are particularly difficult as they can have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques complex.[1][2] This necessitates highly selective HPLC methods to achieve adequate resolution.

Q2: What are the main types of isomers encountered with sesquiterpenes?

A2: When working with sesquiterpenes, you will primarily encounter two main classes of isomers:

  • Structural Isomers: These molecules have the same molecular formula but different atomic connectivity. This includes positional isomers where functional groups are in different locations on the carbon skeleton. While they have different physical properties, these can be very slight, still posing a separation challenge.[1]

  • Stereoisomers: These molecules have the same atomic connectivity but differ in the spatial arrangement of atoms. They are further divided into:

    • Enantiomers: Non-superimposable mirror images of each other.[2] They have identical physical properties (e.g., boiling point, solubility) and can only be separated in a chiral environment, for example, by using a chiral stationary phase (CSP).[1][3]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated on standard achiral HPLC columns (like C18 or Phenyl), although optimization is often required.[1]

Q3: When should I use Normal-Phase (NP) vs. Reversed-Phase (RP) HPLC for sesquiterpene separation?

A3: The choice between NP-HPLC and RP-HPLC depends on the polarity of the sesquiterpene isomers.

  • Reversed-Phase (RP) HPLC is the most common starting point for the analysis of moderately polar to nonpolar compounds like many sesquiterpenes.[4] It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water).[4]

  • Normal-Phase (NP) HPLC is preferred for separating very nonpolar isomers or when RP-HPLC fails to provide adequate resolution. It employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[5] NP-HPLC can offer different selectivity due to its distinct separation mechanism.

Q4: When is a Chiral Stationary Phase (CSP) necessary?

A4: A Chiral Stationary Phase (CSP) is essential for the separation of enantiomers.[1] Since enantiomers have identical properties in an achiral environment, they will not be resolved on standard columns like C18.[2] A CSP creates a chiral environment within the column, allowing for differential interaction with each enantiomer, which leads to their separation.[2] If you are working with a racemic mixture and need to isolate or quantify the individual enantiomers, a CSP is required.[3]

Q5: What are the common detection methods for sesquiterpenes in HPLC?

A5: The choice of detector depends on the chemical properties of the sesquiterpenes.

  • UV/Vis Detector (including DAD/PDA): This is the most common detector. However, many sesquiterpenes lack strong chromophores, meaning they do not absorb UV light well at standard wavelengths like 254 nm.[6] Detection at lower wavelengths (e.g., 200-220 nm) may be necessary, but this can be limited by solvent absorbance.[6]

  • Evaporative Light Scattering Detector (ELSD): This is a "universal" detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no UV chromophore.[7] It is a mass-based detector and is compatible with gradient elution.

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both separation and mass information, which is invaluable for identifying isomers and confirming the purity of isolated fractions.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of sesquiterpene isomers. For best results, change only one parameter at a time to systematically identify the solution.[8]

Problem: Poor or no resolution between sesquiterpene isomers.

This is the most common challenge, often manifesting as co-eluting or overlapping peaks.[9][10] The goal is to increase the separation factor (α) and column efficiency (N) to achieve baseline resolution.[4]

  • Q: My peaks are co-eluting. What is the first step?

    • A: Before modifying your method, confirm your HPLC system is performing optimally.[9] Check system suitability parameters like peak symmetry and retention time repeatability.[11] Also, ensure you are truly dealing with co-elution. If you have a Diode Array Detector (DAD), check the peak purity; a non-homogenous spectrum across the peak indicates the presence of more than one compound.[12]

  • Q: How do I choose the right column to improve separation?

    • A: Column selection is critical for resolving isomers.

      • For Diastereomers and Positional Isomers: Standard achiral phases can be effective.[1] If a C18 column fails, try a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different interaction mechanisms (e.g., π-π interactions).[1]

      • For Enantiomers: You must use a Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and versatile.[13]

  • Q: How can I optimize the mobile phase to resolve my isomers?

    • A: Mobile phase optimization is a powerful tool for improving resolution.[11]

      • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve resolution.[10]

      • Gradient Profile: If using a gradient, try making it shallower (i.e., a slower increase in organic solvent over a longer time).[4][9] This gives the isomers more time to interact with the stationary phase.

      • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and may resolve co-eluting peaks.[4]

      • pH Control: For ionizable sesquiterpenes, adjusting the pH of the mobile phase with a buffer is crucial to ensure a consistent ionization state, which improves peak shape and resolution.[4]

  • Q: Can changing the column temperature help?

    • A: Yes, temperature affects viscosity and reaction kinetics, which can change selectivity. Lowering the column temperature generally increases retention and can improve the resolution of closely eluting peaks.[8] Conversely, increasing the temperature can improve efficiency but may decrease retention. It is an important parameter to screen.

Problem: My chromatogram shows broad or tailing peaks.

Peak broadening and tailing reduce resolution and can obscure co-eluting impurities.[9]

  • Q: My peaks are broad. Could I be overloading the column?

    • A: Yes, injecting too much sample is a common cause of peak broadening and fronting.[5][14] Dilute your sample and inject a smaller volume. The concentration should ideally be around 1 mg/mL or lower.[5]

  • Q: What if my peaks are tailing?

    • A: Peak tailing can be caused by several factors:

      • Column Contamination: The column may be contaminated or have a void.[9] Try flushing it with a strong solvent. If the problem persists, a guard column should be used to protect the analytical column.[1][9]

      • Secondary Interactions: Tailing can occur due to interactions with active sites on the silica (B1680970) packing material.[14] Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape for acidic or neutral compounds.[14]

      • Incorrect Injection Solvent: Your sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase.[5][9] Dissolving the sample in a much stronger solvent can cause peak distortion.

Problem: I am seeing unexpected "ghost" peaks.

Ghost peaks are extraneous peaks that can interfere with the analysis.[9]

  • Q: Where do ghost peaks come from and how can I eliminate them?

    • A: Ghost peaks can arise from several sources:

      • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and fresh, high-quality water.[15]

      • Sample Carryover: An insufficient needle wash between injections can cause carryover from a previous, more concentrated sample.[9] Increase the wash volume or use a stronger wash solvent.

      • Late Elution: A peak from a previous injection may elute during a subsequent run, especially in gradient analysis.[14] Ensure your gradient program includes a high-organic flush and sufficient re-equilibration time.

Problem: My retention times are unstable and shifting between runs.

Reproducible retention times are critical for reliable purification and quantification.

  • Q: Why are my retention times drifting?

    • A: Shifting retention times are often due to a lack of system equilibration or changes in the mobile phase.

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection.[16] This can require flushing with 10-20 column volumes of the mobile phase. Chiral columns, in particular, may require longer equilibration times.[1]

      • Mobile Phase Composition: In reversed-phase, even a 1% change in the organic solvent composition can cause a significant shift in retention time.[17] Prepare mobile phases carefully and accurately, preferably by weight.[17] Ensure solvents are properly degassed to prevent bubble formation in the pump.[16]

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[8][16]

Data Presentation

Table 1: Recommended Starting Parameters for Sesquiterpene Isomer Separation by RP-HPLC

ParameterRecommendationRationale
Column C18, Phenyl-Hexyl, or PFP (5 µm, 4.6 x 250 mm)C18 is a good starting point. Phenyl and PFP columns offer alternative selectivity for aromatic or fluorinated sesquiterpenes.[1][4]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity.[4]
Gradient Start with a linear gradient of 50% B to 95% B over 20 minutes.A broad gradient helps to elute all compounds and provides a starting point for optimization.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust based on column dimensions and particle size.[9]
Column Temp. 30 °CProvides stable retention times. Can be optimized (20-40 °C) to improve resolution.[4][8]
Injection Vol. 5 - 20 µLKeep volume low to prevent column overload.[4]
Detection DAD/PDA at 210 nm or ELSD/MS210 nm is a more universal wavelength for compounds lacking strong chromophores. ELSD or MS is needed if there is no UV absorbance.[6]

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting sesquiterpenes for HPLC analysis. Optimization may be required based on the specific plant matrix and target compounds.

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered material into a flask.

    • Add 20 mL of an appropriate solvent (methanol or ethanol (B145695) are common choices).[18]

    • Sonicate the mixture for 30 minutes, followed by shaking or stirring for 1 hour.[18] This process can be repeated to ensure complete extraction.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a Solid-Phase Extraction (SPE) step can remove interferences.[19]

    • Choose an SPE cartridge (e.g., C18) appropriate for the polarity of the target sesquiterpenes.

    • Condition the cartridge with methanol, followed by water.

    • Load the redissolved crude extract.

    • Wash with a weak solvent to remove polar impurities.

    • Elute the target sesquiterpenes with a stronger organic solvent.

  • Final Preparation for Injection:

    • Redissolve the final extract in the initial mobile phase solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[4]

    • The sample is now ready for injection.

Protocol 2: Systematic HPLC Method Development for Isomer Separation

This protocol provides a logical workflow for developing a separation method.

  • Select Column and Solvents: Based on the known properties of your sesquiterpenes, select an initial column (e.g., C18) and mobile phase system (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Run a Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 100% Acetonitrile in 15 minutes). This will show where your compounds elute and give a general idea of the required solvent strength.

  • Optimize the Gradient:

    • Based on the scouting run, create a shallower gradient around the region where the isomers elute. For example, if the isomers elute between 60% and 70% acetonitrile, try a gradient from 55% to 75% over 20-30 minutes.[4]

  • Adjust Solvent Strength and Type: If resolution is still poor, try changing the organic modifier (e.g., switch from acetonitrile to methanol). This alters selectivity and may resolve the peaks.

  • Optimize Temperature: Analyze the sample at three different temperatures (e.g., 25 °C, 35 °C, 45 °C) while keeping all other parameters constant. Select the temperature that provides the best resolution.

  • Fine-tune Flow Rate: A lower flow rate can sometimes increase resolution, but it will also increase the run time.[8] Find the best balance between resolution and analysis time.

  • Method Validation: Once acceptable separation is achieved, validate the method by assessing its robustness, repeatability, and linearity.[11]

Visualizations

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Column Selection Start Poor or No Isomer Resolution SystemCheck Is HPLC System Performing Optimally? (Check System Suitability) Start->SystemCheck OptimizeMP Optimize Mobile Phase SystemCheck->OptimizeMP Yes ContactSupport Further Optimization Needed (Consider 2D-LC or SFC) SystemCheck->ContactSupport No (Fix System First) Gradient Adjust Gradient Slope (Make it shallower) OptimizeMP->Gradient ChangeColumn Change Column AltAchiral Try Alternative Achiral Phase (Phenyl, PFP) ChangeColumn->AltAchiral Chiral Use Chiral Stationary Phase (For Enantiomers) ChangeColumn->Chiral OptimizeTemp Optimize Temperature Resolved Resolution Achieved OptimizeTemp->Resolved Improved OptimizeTemp->ContactSupport Still Poor SolventType Change Organic Solvent (ACN <-> MeOH) Gradient->SolventType Additives Adjust Additives/pH SolventType->Additives Additives->ChangeColumn Still Poor Additives->Resolved Improved AltAchiral->OptimizeTemp Chiral->OptimizeTemp G Start Plant Material Grind Drying & Grinding Start->Grind Extract Solvent Extraction (Methanol/Ethanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Cleanup Sample Clean-up (SPE) Filter->Cleanup Prepare Final Preparation Filter->Prepare Simple Matrix Cleanup->Prepare Clean Sample Inject HPLC Injection Prepare->Inject Data Data Analysis & Purification Inject->Data G cluster_factors Key Chromatographic Factors cluster_params Controlled By Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k) 'Peak Retention' Resolution->Retention EfficiencyParams Column Length Particle Size Flow Rate Efficiency->EfficiencyParams SelectivityParams Mobile Phase Composition Stationary Phase Type Temperature Selectivity->SelectivityParams RetentionParams Mobile Phase Strength Retention->RetentionParams

References

Technical Support Center: Overcoming Solubility Issues of Sesquiterpenoids in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble sesquiterpenoids in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why do my sesquiterpenoids precipitate when I add them to my cell culture medium?

A1: This is a common issue known as "crashing out" and occurs because sesquiterpenoids are generally hydrophobic (lipophilic) and have low solubility in aqueous solutions like cell culture media.[1] You likely dissolved your sesquiterpenoid in a strong organic solvent like DMSO, and when this concentrated stock is diluted into the aqueous medium, the compound's solubility limit is exceeded, causing it to precipitate.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A2: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some sensitive or primary cells may show adverse effects at concentrations above 0.1%. It is always recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q3: Can serum in the cell culture medium affect the solubility of my sesquiterpenoid?

A3: Yes, serum components, particularly albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[2][3] The binding of a drug to serum proteins is a key factor in its pharmacokinetics, affecting its availability to interact with cells.[4] The extent of this binding can influence the free fraction of the compound in the medium.

Q4: Are there alternatives to using organic solvents like DMSO?

A4: Yes, several alternative formulation strategies can enhance the aqueous solubility of sesquiterpenoids. These include the use of cyclodextrins, liposomes, and nanoparticles. These methods encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and improving its dispersion in cell culture media.

Q5: How do I know if the solubilizing agent itself is toxic to my cells?

A5: It is crucial to test the cytotoxicity of the solubilizing agent alone (e.g., empty liposomes, cyclodextrins without the sesquiterpenoid) at the same concentrations you plan to use in your experiments. This can be done using standard cytotoxicity assays like the MTT or trypan blue exclusion assay. For example, studies have shown that while some cyclodextrins are well-tolerated, others like methyl-β-cyclodextrin can exhibit cytotoxicity at higher concentrations.[5] Similarly, the components of liposomes and nanoparticles should be evaluated for any inherent toxicity.[6][7]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: You dissolve your sesquiterpenoid in DMSO to make a stock solution. When you add it to your cell culture medium, a precipitate forms instantly.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the sesquiterpenoid in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[9]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[8]
Issue 2: Precipitate Forms Over Time During Incubation

Problem: The sesquiterpenoid solution is clear initially but a precipitate forms in the culture wells after several hours of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability The sesquiterpenoid may be unstable in the culture medium at 37°C and is degrading into insoluble byproducts.Assess the chemical stability of your compound in the medium over time using techniques like HPLC.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[8]Test the compound's stability in the specific cell culture medium over the intended experiment duration.[8] Consider reducing the serum concentration if your experimental design allows.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the sesquiterpenoid, potentially exceeding its solubility limit.[10]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[10]
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Ensure the medium is properly buffered for the incubator's CO2 concentration.
Issue 3: Inconsistent Results in Cytotoxicity Assays

Problem: You are getting high variability in your cytotoxicity assay results (e.g., MTT, XTT) when testing your sesquiterpenoid.

Potential Cause Explanation Recommended Solution
Uneven Compound Distribution If the compound is not fully dissolved or is beginning to precipitate, cells across different wells or even within the same well may be exposed to different concentrations.Ensure your sesquiterpenoid is fully dissolved in the vehicle before diluting in culture medium. Visually inspect for any signs of precipitation before adding to cells.
Inconsistent Cell Seeding Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and be precise with your pipetting.
Interference with Assay The sesquiterpenoid or the solubilizing agent may interfere with the assay itself (e.g., reacting with the MTT reagent).Run appropriate controls, including the compound and/or solubilizing agent in cell-free wells with the assay reagent to check for any direct chemical reactions.

Data Presentation

Table 1: Solubility of Selected Sesquiterpenoids in Common Solvents
SesquiterpenoidSolventSolubility
Parthenolide (B1678480)DMSO~20 mg/mL[11]
Ethanol~30 mg/mL[11]
DMF:PBS (1:1, pH 7.2)~0.5 mg/mL[11]
(-)-Caryophyllene oxideDMSO~10 mg/mL[12]
Ethanol~30 mg/mL[12]
Ethanol:PBS (1:3, pH 7.2)~0.25 mg/mL[12]
β-CaryophylleneDMSO< 1 mg/mL (insoluble or slightly soluble)[13]
10% EtOH in 90% (20% SBE-β-CD in saline)13.25 mg/mL[13]
ZerumboneWater (25°C)~1.3 mg/L[14]
Organic Solvents (e.g., Ethanol, DMSO)Freely soluble[14]
Table 2: Cytotoxicity of Solubilizing Agents on Various Cell Lines
Solubilizing AgentCell LineConcentrationEffect
Methyl-β-cyclodextrin (MEBCD)HL-60100, 200, 500, 1000 µMNon-cytotoxic[5]
PC121.2 mg/mLNormal viability[15]
PC122.5 mg/mLSignificant increase in cell death and apoptosis[15]
Poly(lactic acid) (PLA) NanoparticlesPBMCs0.55–562.5 µg/mLCell viability above 70%[6]
RAW 264.7IC50 of 540.6 µg/mL (for smaller NPs)Higher cytotoxicity than larger NPs[6]
Blank Liposomes (PC)HeLaNot specifiedNo significant cytotoxicity observed[7]
MCF-7Not specifiedNo significant cytotoxicity observed[16]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

Objective: To determine the highest concentration of a sesquiterpenoid that can be dissolved in cell culture medium without precipitation.[8]

Materials:

  • Sesquiterpenoid compound

  • 100% DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Plate reader capable of measuring absorbance at ~600 nm

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the sesquiterpenoid in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing.

  • Prepare a Serial Dilution in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the DMSO stock solution in 100% DMSO.[10]

  • Dilute into Culture Medium: In a new 96-well plate, add 198 µL of pre-warmed (37°C) complete cell culture medium to each well.

  • Transfer DMSO dilutions: Transfer 2 µL of each DMSO dilution into the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[1]

  • Incubate and Observe: Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points.[10]

    • Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[10]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show a significant increase in absorbance is your maximum working soluble concentration under these conditions.[10]

Protocol 2: Preparation of Sesquiterpenoid-Cyclodextrin Inclusion Complexes by Kneading Method

Objective: To prepare a solid inclusion complex of a sesquiterpenoid with β-cyclodextrin to enhance its aqueous solubility.[1]

Materials:

  • Sesquiterpenoid

  • β-cyclodextrin

  • Methanol:water solution (50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Calculate the required amounts of the sesquiterpenoid and β-cyclodextrin for a 1:1 molar ratio.

  • Mixing: Accurately weigh and transfer the calculated amounts of the sesquiterpenoid and β-cyclodextrin into a mortar.

  • Kneading: Begin kneading the mixture with the pestle. Slowly add a small volume of the methanol:water solution to the mixture to form a thick, homogeneous paste.[1]

  • Continue Kneading: Continue kneading for a specified time (e.g., 45-60 minutes), maintaining the paste-like consistency by adding small amounts of the solvent mixture if necessary.[1]

  • Drying: Spread the paste in a thin layer and dry it at 40°C for 48 hours or until the solvent has completely evaporated.[1]

  • Pulverization and Storage: Grind the dried product into a fine powder, pass it through a sieve, and store it in a sealed container. The resulting powder can then be dissolved in aqueous solutions for cell culture experiments.

Protocol 3: Liposomal Encapsulation of Sesquiterpenoids (Thin-Film Hydration Method)

Objective: To encapsulate a hydrophobic sesquiterpenoid within liposomes to improve its dispersibility in aqueous media.

Materials:

  • Sesquiterpenoid

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve the sesquiterpenoid, phospholipid, and cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to evaporate the chloroform. This will create a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Add an aqueous buffer (e.g., PBS) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator to break down the large vesicles into smaller ones.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the liposome (B1194612) suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). Repeat this process 10-20 times.

  • Purification:

    • Remove any unencapsulated sesquiterpenoid by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Workflows

Sesquiterpenoid-Mediated Apoptosis

Many sesquiterpenoids exert their anticancer effects by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Sesquiterpenoid_Apoptosis_Pathway cluster_extrinsic cluster_intrinsic Sesquiterpenoids Sesquiterpenoids DeathReceptors Death Receptors (e.g., TNFR, Fas) Sesquiterpenoids->DeathReceptors Induces BaxBak Bax/Bak activation Sesquiterpenoids->BaxBak Promotes Bcl2 Bcl-2 inhibition Sesquiterpenoids->Bcl2 Inhibits Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Bid Bid cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Bid->BaxBak Mitochondria Mitochondria BaxBak->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->BaxBak Inhibits

Caption: Sesquiterpenoid-induced apoptosis signaling pathways.

Inhibition of NF-κB Signaling by Sesquiterpenoids

A key anti-inflammatory and anticancer mechanism of many sesquiterpenoids is the inhibition of the NF-κB signaling pathway. They can prevent the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.

NFkB_Inhibition_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK NFkB_complex NF-κB/IκBα Complex (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_free NF-κB (p65/p50) (Active) IkBa_deg->NFkB_free Releases NFkB_complex->IkBa_p Nucleus Nucleus NFkB_free->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation in cell culture experiments.

Troubleshooting_Workflow start Precipitation Observed in Cell Culture q1 Is precipitation immediate upon dilution? start->q1 sol1 Optimize Dilution: - Serial dilution - Pre-warm media - Slow, dropwise addition q1->sol1 Yes q3 Does precipitation occur over time? q1->q3 No q2 Does reducing the final concentration help? sol1->q2 q2->q3 Yes end Consider Alternative Solubilization Methods: - Cyclodextrins - Liposomes - Nanoparticles q2->end No sol2 Determine Max Soluble Concentration (Protocol 1) sol3 Check Compound Stability: - Run stability assay (HPLC) - Check for media interactions - Control for evaporation q3->sol3 Yes q3->end No sol3->end

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

"Minimizing degradation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione during extraction from its natural source, the leaves of Casearia sylvestris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid compound isolated from the leaves of Casearia sylvestris.[1][2] Like many natural products, particularly terpenoids, it can be susceptible to degradation under various environmental conditions, which can impact its purity, bioactivity, and overall yield during and after extraction.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of sesquiterpenoids like this compound include elevated temperatures, exposure to light (specifically UV radiation), and extreme pH conditions (both acidic and basic). The presence of oxidizing agents can also contribute to its degradation.

Q3: What are the recommended storage conditions for the extracted compound?

A3: For long-term storage of the purified compound, it is recommended to keep it in a tightly sealed vial at 2-8°C for up to 24 months. If you need to prepare stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[1]

Q4: Which solvents are suitable for the extraction of this compound?

A4: this compound is soluble in a range of organic solvents. Suitable options for extraction include chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1] The choice of solvent will also depend on the specific extraction technique employed.

Q5: How should the plant material (Casearia sylvestris leaves) be handled prior to extraction to minimize degradation?

A5: Proper handling of the plant material is crucial. Studies on Casearia sylvestris leaves suggest that oven-drying at a controlled temperature of 40°C for 48 hours is an effective method for stabilization.[3] Alternatively, freeze-drying has been shown to preserve bioactive compounds well.[4] To prevent potential degradation from enzymatic activity in fresh leaves, immediate processing or proper drying is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of the target compound Incomplete extraction: The solvent may not have sufficiently penetrated the plant material.- Increase the extraction time. - Reduce the particle size of the plant material by grinding. - Consider using ultrasound-assisted extraction (UAE) to enhance solvent penetration.[4]
Degradation during extraction: The extraction conditions may be too harsh.- Lower the extraction temperature. For heat-sensitive compounds, temperatures should be kept as low as possible. - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Avoid using strongly acidic or basic conditions unless specifically required for the protocol.
Presence of numerous impurities in the crude extract Co-extraction of other compounds: The chosen solvent may be too non-selective.- Use a more selective solvent. A solvent polarity gradient might be necessary for fractionation. - Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting the target compound with a more polar solvent.
Degradation products: The impurities may be a result of the target compound degrading.- Refer to the solutions for "Low yield of the target compound" to minimize degradation. - Analyze the impurity profile using techniques like LC-MS to identify potential degradation products.
Emulsion formation during liquid-liquid extraction Presence of surfactants or lipids: These can stabilize the interface between two immiscible solvents.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.[5] - Centrifuge the mixture to facilitate phase separation.
Inconsistent results between batches Variability in plant material: The concentration of the target compound can vary depending on the age of the plant, season of harvest, and growing conditions.- Standardize the collection of plant material. - Ensure consistent pre-processing (drying, grinding) of the plant material for each batch.
Inconsistent extraction parameters: Minor variations in temperature, time, or solvent composition can affect the outcome.- Carefully control and document all extraction parameters for each batch. - Use calibrated equipment to ensure consistency.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize extraction efficiency while minimizing thermal degradation.

1. Preparation of Plant Material:

  • Dry the leaves of Casearia sylvestris in an oven at 40°C for 48 hours or freeze-dry them.[3][4]

  • Grind the dried leaves to a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of dichloromethane.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 1 hour at a controlled temperature (e.g., 25-30°C).[3]

  • Monitor the temperature of the ultrasonic bath to prevent overheating.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.

  • Re-extract the plant residue twice more with 100 mL of dichloromethane each time.

  • Combine the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Further Purification:

  • The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Stability Study of this compound

This protocol outlines a method to assess the stability of the purified compound under different stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the purified compound in methanol (B129727) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Thermal Stress:

    • Pipette 1 mL of the stock solution into three separate vials.

    • Incubate the vials at 40°C, 60°C, and 80°C for 24 hours.

    • Keep a control sample at 4°C.

  • Photostability:

    • Pipette 1 mL of the stock solution into a clear glass vial and another into an amber vial (as a control).

    • Expose the clear vial to a UV lamp (e.g., 254 nm) for 24 hours.

  • pH Stress:

    • Pipette 1 mL of the stock solution into three separate vials.

    • Add 1 mL of 0.1 M HCl to one vial (acidic condition).

    • Add 1 mL of 0.1 M NaOH to another vial (basic condition).

    • Add 1 mL of purified water to the third vial (neutral control).

    • Keep the vials at room temperature for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV to quantify the remaining amount of the parent compound and to observe the formation of any degradation products.

  • Compare the chromatograms of the stressed samples with the control samples.

Data Presentation

Table 1: Comparison of Extraction Methods for Casearia sylvestris Bioactive Compounds

Extraction MethodPlant Material Pre-treatmentSolventTemperature (°C)TimeKey FindingsReference
MacerationOven-dried (40°C, 48h)Dichloromethane saturated with NH4OHAmbient26 hOptimal for casearins[3]
SonicationOven-dried (40°C, 48h)Dichloromethane saturated with NH4OHAmbient1 hSimilar yield to maceration in less time[3]
Ultrasound-Assisted ExtractionFreeze-dried40% Ethanol80°CNot specifiedHighest total phenolic content[4]

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Fresh Leaves of Casearia sylvestris drying Drying (Oven at 40°C or Freeze-drying) start->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasound-Assisted Extraction (Dichloromethane, 25-30°C, 1h) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration purification Column Chromatography concentration->purification analysis HPLC-UV Analysis purification->analysis final_product Purified Compound analysis->final_product

Caption: Workflow for the extraction and purification of this compound.

degradation_pathway cluster_triggers Degradation Triggers compound This compound (Stable) heat Heat compound->heat light Light (UV) compound->light ph Extreme pH (Acid/Base) compound->ph degraded Degradation Products (e.g., oxidized, isomerized, or hydrolyzed compounds) heat->degraded light->degraded ph->degraded

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation of Secocadinanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex mass spectrometry fragmentation patterns of secocadinane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for a typical secocadinane skeleton in Electron Ionization (EI-MS)?

A1: While specific data for secocadinanes is limited, we can infer fragmentation patterns based on the related cadinane (B1243036) skeleton and general principles of sesquiterpenoid fragmentation. In EI-MS, the fragmentation of a secocadinane would likely be initiated by ionization of a lone pair electron on an oxygen atom or a π-electron from a double bond. Key fragmentation pathways may include:

  • Cleavage of the Seco-Bond: The defining feature of a secocadinane is the cleaved carbon-carbon bond relative to the parent cadinane structure. This site of initial cleavage can lead to characteristic fragment ions.

  • Loss of Small Neutral Molecules: Expect to see losses of small, stable neutral molecules such as water (H₂O, m/z 18) if hydroxyl groups are present, or carbon monoxide (CO, m/z 28) and carbon dioxide (CO₂, m/z 44) from carbonyl or carboxyl functionalities.

  • Retro-Diels-Alder (RDA) Reaction: If a cyclohexene (B86901) moiety is present in the structure, a retro-Diels-Alder reaction can occur, leading to predictable fragment ions.

  • Cleavage adjacent to functional groups (α-cleavage): Bonds adjacent to carbonyl groups, hydroxyl groups, or double bonds are prone to cleavage.

  • Loss of the Isopropyl Group: A common feature in many cadinane-type sesquiterpenoids is an isopropyl group, which can be lost as a neutral radical (m/z 43).

Q2: How does Electrospray Ionization (ESI-MS/MS) fragmentation of secocadinanes differ from EI-MS?

A2: ESI is a softer ionization technique compared to EI, resulting in less fragmentation in the initial MS scan and typically producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. In ESI-MS/MS experiments, fragmentation is induced by collision-induced dissociation (CID). For secocadinanes, this often leads to more controlled and predictable fragmentation patterns. Common observations in ESI-MS/MS include:

  • Sequential Loss of Neutral Molecules: Similar to EI-MS, the loss of water and other small molecules is common.

  • Cleavage Driven by Protonation Site: The site of protonation (e.g., on a hydroxyl or carbonyl group) will influence the subsequent fragmentation cascade.

  • Diagnostic Fragment Ions: Specific functional groups and the overall skeleton will give rise to diagnostic product ions that can be used for structural elucidation.

Q3: What are some common diagnostic ions I should look for when analyzing secocadinanes?

A3: Based on the fragmentation of related cadinane sesquiterpenoids, you can look for the following characteristic ions. Note that the exact m/z values will depend on the specific substitutions of your secocadinane.

  • Ions related to the loss of the isopropyl group: Look for fragments corresponding to [M - 43]⁺.

  • Ions from the cleavage of the seco-bond: The masses of the resulting fragments will be highly indicative of the specific secocadinane skeleton.

  • Water loss from hydroxylated derivatives: In the analysis of hydroxylated secocadinanes, a prominent loss of water from the protonated molecule is expected in ESI-MS/MS.

Troubleshooting Guides

Problem 1: My mass spectrum is overly complex and difficult to interpret.

  • Possible Cause: High collision energy in MS/MS or the use of a hard ionization technique like EI can lead to extensive fragmentation.

  • Solution:

    • If using ESI-MS/MS, try reducing the collision energy to observe the initial, higher-mass fragments more clearly. Perform a collision energy ramp to identify optimal settings.

    • If available, switch to a softer ionization method.

    • Ensure proper sample cleanup to remove contaminants that may be contributing to the complexity of the spectrum.

Problem 2: I am not observing the expected molecular ion.

  • Possible Cause: The molecular ion may be unstable and completely fragment upon ionization. This is more common in EI-MS.

  • Solution:

    • Switch to a softer ionization technique like ESI or Chemical Ionization (CI) to increase the abundance of the molecular ion or pseudomolecular ion ([M+H]⁺).

    • In ESI, look for adducts such as [M+Na]⁺ or [M+K]⁺ which can sometimes be more stable than the protonated molecule.

    • Lower the ion source temperature, as thermal degradation can contribute to the absence of a molecular ion.

Problem 3: I am seeing unexpected fragment ions that do not seem to correlate with my proposed structure.

  • Possible Cause: The observed ions could be from an isomeric compound, a contaminant in your sample, or an unexpected rearrangement reaction during fragmentation.

  • Solution:

    • Verify the purity of your sample using a chromatographic method (e.g., LC or GC) coupled to the mass spectrometer.

    • Consider the possibility of in-source fragmentation, where the molecule fragments in the ion source before mass analysis.

    • Consult literature on similar compounds to see if complex rearrangements have been reported. High-resolution mass spectrometry can help in assigning elemental compositions to the unexpected fragments, providing clues to their origin.

Data Presentation

Table 1: Common Neutral Losses and Adducts in the Mass Spectrometry of Sesquiterpenoids

Neutral Loss/AdductMass (Da)Common Functional Group/OriginIonization Mode
H₂O18Hydroxyl groupEI, ESI, APCI
CO28Carbonyl, LactoneEI
CO₂44Carboxylic acid, EsterEI, ESI
C₃H₇43Isopropyl groupEI
Na⁺23Sodium adductESI
K⁺39Potassium adductESI

Experimental Protocols

Methodology for LC-MS/MS Analysis of Secocadinanes

  • Sample Preparation:

    • Dissolve the purified secocadinane compound or plant extract in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a final concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to obtain comprehensive data.

    • Scan Mode: Full scan MS from m/z 100-1000 to identify the parent ions.

    • MS/MS Mode: Product ion scan of the most abundant parent ions. It is recommended to use a data-dependent acquisition (DDA) method.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Varies depending on the instrument and the compound, but a starting point is typically 20-40 eV. It is advisable to perform a collision energy optimization experiment.

    • Capillary Voltage: 3-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Temperature: 300-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

Mandatory Visualization

Secocadinane_Fragmentation M Secocadinane [M]+• / [M+H]+ F1 [M - H₂O]+•/+ M->F1 - H₂O F2 [M - C₃H₇]+•/+ M->F2 - C₃H₇ F3 Fragment A M->F3 Seco-bond cleavage RDA RDA Fragments M->RDA Retro-Diels-Alder F4 Fragment B F3->F4 Further fragmentation Troubleshooting_Workflow Start Unexpected MS/MS Spectrum CheckPurity Check Sample Purity (LC-UV, etc.) Start->CheckPurity Contaminated Purify Sample CheckPurity->Contaminated No Pure Pure Sample CheckPurity->Pure Yes Contaminated->Start CheckEnergy Optimize Collision Energy Pure->CheckEnergy EnergyOK Energy Optimized CheckEnergy->EnergyOK Optimized Rethink Consider Rearrangements and Isomers CheckEnergy->Rethink No Improvement EnergyOK->Rethink End Interpretation Rethink->End

"How to increase the stability of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its main structural features that affect stability?

A1: this compound is a sesquiterpenoid natural product. Its stability in solution is primarily influenced by two key structural features: an α,β-unsaturated ketone system and a tertiary hydroxyl group. The α,β-unsaturated ketone is susceptible to nucleophilic attack (Michael addition) and polymerization, while the overall structure can be prone to oxidation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways include:

  • Hydrolysis: Degradation is accelerated under both acidic and basic conditions.[1][2]

  • Oxidation: The double bond and other parts of the molecule are susceptible to oxidation from dissolved oxygen or oxidizing agents.

  • Michael Addition: The electrophilic β-carbon of the α,β-unsaturated ketone can react with nucleophiles present in the solution (e.g., thiols, amines from buffers or media components).

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Aliquoted and stored at -20°C or, for longer-term storage, at -80°C.

  • Light: Protected from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Solvent: Use high-purity, anhydrous aprotic solvents such as DMSO or ethanol.

Q4: How can I monitor the stability of my compound over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the concentration of the parent compound and detect the formation of degradation products. A well-developed method should be able to separate the main compound from all potential degradants.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Q: I've prepared a solution of this compound in methanol (B129727) for my experiments, but I'm observing a significant decrease in its concentration within a few hours at room temperature. What could be the cause and how can I fix it?

A: This rapid degradation is likely due to a combination of factors, primarily pH, oxygen, and temperature.

Troubleshooting Steps:

  • pH Control: Unbuffered methanol can have a slightly acidic pH, which can catalyze hydrolysis. For similar compounds like the sesquiterpene lactone parthenolide, instability is marked at pH values below 3 or above 7.[1]

    • Recommendation: If your experimental conditions allow, use a buffer to maintain the pH of your solution in the range of 5-7, where the compound is likely to be more stable.[1] Citrate or phosphate (B84403) buffers are common choices.

  • Solvent Purity and Type:

    • Recommendation: Ensure you are using high-purity, HPLC-grade methanol. Consider switching to an aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for your stock solution, as they are less likely to participate in degradation reactions.

  • Oxygen Sensitivity: The compound is susceptible to oxidation.

    • Recommendation: Degas your solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before preparing your solution. Prepare the solution under an inert atmosphere if possible.

  • Temperature: Room temperature accelerates degradation.

    • Recommendation: Prepare solutions fresh for each experiment. If a solution must be stored, even for a short period, keep it on ice and protected from light. For longer-term storage, aliquot and freeze at -20°C or below.

Issue 2: Inconsistent Results in Biological Assays

Q: My results in cell-based assays are not reproducible. Could the compound be degrading in the cell culture medium?

A: Yes, this is a common issue. The α,β-unsaturated ketone moiety is a Michael acceptor and can react with nucleophiles present in complex biological media.

Troubleshooting Steps:

  • Reaction with Media Components: Cell culture media contain amino acids (like cysteine) and other nucleophiles that can react with your compound via Michael addition.

    • Recommendation: Perform a control experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. Use HPLC to quantify the remaining compound at different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Minimize Incubation Time:

    • Recommendation: If significant degradation is observed, try to redesign your experiment to use shorter incubation times if possible.

  • Consider a Simplified Buffer:

    • Recommendation: For short-term mechanistic studies, you might be able to replace the full culture medium with a simpler, less reactive buffer system like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), if it does not compromise cell viability for the duration of the experiment.

Data Presentation: Factors Affecting Stability

The following table summarizes the key factors influencing the stability of sesquiterpenoids with α,β-unsaturated ketone moieties, based on studies of similar compounds.

FactorConditionExpected StabilityRecommendation
pH Acidic (pH < 4)LowAvoid; significant degradation likely.[1][2]
Neutral (pH 5-7)HighOptimal range for solution stability.[1]
Alkaline (pH > 7)LowAvoid; significant degradation likely.[1][2]
Temperature -20°CHighRecommended for long-term storage of stock solutions.
4°CModerateSuitable for short-term storage (days).
Room Temp (25°C)LowPrepare solutions fresh; avoid storage at this temperature.
Elevated (>40°C)Very LowSignificant degradation expected.[1]
Light Dark (Amber Vial)HighAlways protect solutions from light.
Ambient LightModerate to LowDegradation rate will increase.
UV LightVery LowRapid degradation will occur.
Atmosphere Inert (N₂ or Ar)HighPurge solvents and overlay solutions with inert gas.
Air (Oxygen)LowOxygen will promote oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to identify the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To understand the degradation profile of the compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 6, 12, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, place a sealed vial of the stock solution at 60°C. Analyze both the solid (dissolved in solvent) and the solution by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (ICH Q1B conditions). Analyze by HPLC and compare to a control sample stored in the dark.

Visualization of the Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots therm Thermal (Solid/Solution, 60°C) prep->therm Expose Aliquots photo Photolytic (ICH Q1B) prep->photo Expose Aliquots analyze Analyze by Stability- Indicating HPLC Method acid->analyze Sample at Time Points base->analyze Sample at Time Points oxid->analyze Sample at Time Points therm->analyze Sample at Time Points photo->analyze Sample at Time Points Identify Degradation\nPathways & Products Identify Degradation Pathways & Products analyze->Identify Degradation\nPathways & Products

Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC Method

This is an example HPLC method adapted from validated methods for similar sesquiterpenoids, such as eremantholide C and zerumbone.[2][3] This method should be validated for this compound.

Objective: To quantify the compound and separate it from potential degradation products.

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient 0-5 min: 10% A; 5-15 min: 10-60% A; 15-23 min: 60-90% A; 23-30 min: 90% A; 30-35 min: 10% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection PDA/UV detector at 254 nm

Visualization of the Analytical Logic:

G cluster_sample Sample Handling cluster_hplc HPLC System cluster_data Data Analysis sample Stressed or Stored Sample dilute Dilute with Mobile Phase sample->dilute inject Inject 20 µL dilute->inject column C18 Column Gradient Elution inject->column detect PDA/UV Detector (254 nm) column->detect chrom Obtain Chromatogram detect->chrom quant Quantify Parent Peak Area chrom->quant degrad Identify Degradant Peaks chrom->degrad

Logical flow for HPLC stability analysis.

References

Technical Support Center: Avoiding Artifacts in Bioassays with Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with plant-derived compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common artifacts in your bioassays, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cell viability in my MTT assay when using a plant extract?

A1: This is a common artifact. Many plant-derived compounds, particularly those with antioxidant properties like flavonoids (e.g., quercetin, kaempferol) and polyphenols (e.g., resveratrol), can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[1][2][3][4] This leads to a false-positive signal, making the cells appear more viable than they are.

Q2: My luciferase reporter assay shows inhibition of gene expression with my plant compound. How can I be sure this is a real effect?

A2: Plant extracts and certain classes of compounds, such as isoflavonoids, can directly inhibit firefly luciferase enzyme activity.[5][6][7] This can be misinterpreted as a decrease in reporter gene expression. To confirm the effect, it is crucial to perform a counter-screen to assess the direct effect of your compound on luciferase activity.

Q3: I'm observing high background fluorescence in my fluorescence-based assay. What could be the cause?

A3: Many plant secondary metabolites are naturally fluorescent (autofluorescent).[8][9][10] Common culprits include chlorophyll, lignins, flavonoids, and alkaloids.[10][11][12] This intrinsic fluorescence can overlap with the emission spectra of your experimental fluorophores, leading to high background and inaccurate readings.

Q4: My compound precipitates out of solution when I add it to the aqueous assay buffer. How can I solve this?

A4: Poor aqueous solubility is a frequent challenge with lipophilic plant-derived compounds.[13][14][15] Precipitation can lead to inconsistent results and underestimation of potency.[13][14] The initial stock solution is typically prepared in an organic solvent like DMSO, but dilution into an aqueous buffer can cause the compound to crash out.[16]

Q5: My plant extract shows potent activity in a primary screen, but this activity disappears in a secondary, different assay format. Why is this happening?

A5: This phenomenon is often due to non-specific assay interference.[17][18] Plant-derived compounds can act as "Pan-Assay INterference compoundS" (PAINS) through various mechanisms, including the formation of aggregates that non-specifically inhibit enzymes, redox cycling, or metal chelation.[17][18][19] Confirmation of activity in an orthogonal assay (an assay with a different detection principle) is essential to rule out such artifacts.[17]

Troubleshooting Guides

Issue 1: Interference with Colorimetric Assays (e.g., MTT)
Symptoms:
  • Artificially high cell viability readings.

  • Color change in the MTT reagent in the absence of cells.[1][2]

Troubleshooting Workflow:

start High Viability in MTT Assay control Run cell-free control: Compound + MTT reagent start->control color_change Observe color change? control->color_change interference Conclusion: Direct MTT reduction. Interference is confirmed. color_change->interference Yes no_interference Conclusion: No direct reduction. Consider other artifacts. color_change->no_interference No solutions Mitigation Strategies interference->solutions wash Wash cells before adding MTT solutions->wash alternative Use alternative viability assay (e.g., ATP-based, SRB) solutions->alternative

Caption: Troubleshooting direct MTT reduction by plant compounds.

Quantitative Data Summary: Comparison of Viability Assays
Assay PrincipleCompound Class Prone to InterferenceAdvantageDisadvantage
MTT Antioxidants, Flavonoids, Polyphenols[1][4]Inexpensive, widely usedProne to interference from reducing compounds[2][3]
ATP-based (e.g., CellTiter-Glo) -High sensitivity, less prone to artifacts[20]More expensive
SRB (Sulforhodamine B) -Unaffected by reducing compounds, good for cytotoxicity[4]Fixation step required
Issue 2: Luciferase Assay Inhibition
Symptoms:
  • Apparent decrease in reporter gene activity.

  • Inconsistent results between experiments.

Troubleshooting Workflow:

start Inhibition in Luciferase Assay counterscreen Perform counter-screen: Compound + Purified Luciferase + Substrate start->counterscreen inhibition Observe signal decrease? counterscreen->inhibition direct_inhibition Conclusion: Direct luciferase inhibition. inhibition->direct_inhibition Yes no_inhibition Conclusion: Likely true biological effect. inhibition->no_inhibition No mitigation Mitigation Strategies direct_inhibition->mitigation dilution Dilute plant extract mitigation->dilution renilla Use Renilla luciferase as a control or primary reporter mitigation->renilla

Caption: Workflow to identify direct luciferase enzyme inhibition.

Quantitative Data Summary: IC50 Values for Luciferase Inhibitors
CompoundLuciferase TypeReported IC50 (µM)Reference
ResveratrolFirefly~2-5[6]
DaidzeinFireflyInhibition observed[6]
GenisteinFireflyInhibition observed[6]

Note: IC50 values can vary depending on assay conditions.

Issue 3: Autofluorescence Interference
Symptoms:
  • High background signal in fluorescence measurements.

  • Signal detection in multiple emission channels.[8]

Troubleshooting Workflow:

start High Background Fluorescence control Run control: Compound alone in buffer start->control fluorescence Is fluorescence detected? control->fluorescence autofluorescence Conclusion: Compound is autofluorescent. fluorescence->autofluorescence Yes not_autofluorescent Conclusion: Issue may be contamination or other. fluorescence->not_autofluorescent No mitigation Mitigation Strategies autofluorescence->mitigation spectral Perform spectral scan to identify emission peak mitigation->spectral far_red Use far-red shifted dyes to avoid spectral overlap mitigation->far_red background_sub Subtract background from compound-treated wells mitigation->background_sub

Caption: Identifying and mitigating autofluorescence from test compounds.

Issue 4: Compound Solubility and Precipitation
Symptoms:
  • Visible precipitate in assay wells.

  • Poor reproducibility of dose-response curves.

Troubleshooting Workflow:

start Compound Precipitation in Assay check_solubility Review compound solubility data start->check_solubility concentration Is final concentration > aqueous solubility? check_solubility->concentration high_conc Yes, likely cause of precipitation. concentration->high_conc Yes low_conc No, consider other factors. concentration->low_conc No mitigation Mitigation Strategies high_conc->mitigation reduce_conc Lower final assay concentration mitigation->reduce_conc increase_dmso Slightly increase final DMSO % (check cell tolerance) mitigation->increase_dmso add_detergent Include a non-ionic detergent (e.g., Triton X-100) mitigation->add_detergent

References

Validation & Comparative

"Confirming the cytotoxic effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Cytotoxic Potential of Casearia sylvestris Derivatives

A Comparative Guide for Researchers

This guide provides a comparative overview of the cytotoxic effects of compounds isolated from Casearia sylvestris. While direct experimental data on the cytotoxic effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is not available in the current body of scientific literature, this document serves to confirm its origin and provide a broader context by examining the well-documented cytotoxic properties of other compounds from the same plant. Researchers and drug development professionals can leverage this information to inform future studies on novel compounds from Casearia sylvestris.

The natural product this compound has been isolated from the leaves of Casearia sylvestris[1][2]. This plant is a known source of various bioactive molecules, with a significant number of studies focusing on the cytotoxic activities of its extracts and isolated constituents against various cancer cell lines. The most extensively studied of these are the clerodane diterpenes, known as casearins, and components of the plant's essential oil.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of various compounds and extracts from Casearia sylvestris against different human cancer cell lines. This data provides a benchmark for the potential cytotoxic potency that could be investigated for this compound.

Table 1: Cytotoxicity of Clerodane Diterpenes from Casearia sylvestris

CompoundCell LineIC50 (µg/mL)Reference
Casearin XHuman cancer cell linesComparable to doxorubicin[3]
Caseargrewiin FHuman cancer cell linesMost active among tested diterpenes[3]
Casearin BHuman cancer cell linesCytotoxic[3]
Casearin DHuman cancer cell linesCytotoxic[3]
Casearin LHuman cancer cell linesCytotoxic[3]
Casearin OHuman cancer cell linesCytotoxic[3]

Table 2: Cytotoxicity of Essential Oil and its Constituents from Casearia sylvestris

Compound/ExtractCell LineIC50 / CD50 (µg/mL)Reference
Essential OilHeLa63.3[4][5]
Essential OilA-54960.7[4][5]
Essential OilHT-2990.6[4][5]
Essential OilVarious tumor cell lines12 - 153[6][7]
α-zingibereneHeLa, U-87, Siha, HL60Active (higher IC50 than crude oil)[6][7]
Partially hydrogenated α-zingibereneB16F10-Nex265[6][7]
Totally hydrogenated α-zingibereneVarious tumor cell lines34 - 65[6][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning the cytotoxic effects of compounds from Casearia sylvestris.

Cytotoxicity Assays

A common method to determine the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., extracts or isolated molecules from Casearia sylvestris) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, such as DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the cytotoxic properties of natural products and the logical relationship of the compounds discussed.

Caption: Workflow for Cytotoxicity Screening of Casearia sylvestris Compounds.

compound_relationship cluster_plant Source cluster_compounds Isolated Compounds with Known Cytotoxicity cluster_target_compound Compound of Interest plant Casearia sylvestris clerodanes Clerodane Diterpenes (Casearins) plant->clerodanes essential_oil Essential Oil Components (e.g., α-zingiberene) plant->essential_oil target This compound plant->target cytotoxicity cytotoxicity clerodanes->cytotoxicity Demonstrated Cytotoxicity essential_oil->cytotoxicity Demonstrated Cytotoxicity future_studies future_studies target->future_studies Cytotoxicity to be Determined

Caption: Relationship of Compounds from Casearia sylvestris.

References

A Comparative Guide to Clerodane Diterpenes and a Co-isolated Sesquiterpene from Casearia

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Cytotoxic Natural Products from a Genus of Medicinal Plants

The genus Casearia is a rich source of structurally diverse terpenoids, many of which have demonstrated significant biological activities, particularly cytotoxicity against various cancer cell lines. This guide provides a comparative overview of a specific sesquiterpene, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, and a range of highly active clerodane diterpenes also isolated from Casearia species. While both are derived from the same plant genus, they belong to different terpenoid classes, and a direct comparison of their bioactivity is currently limited by the available data.

Structural Distinction: Sesquiterpene vs. Clerodane Diterpenes

Natural products from Casearia showcase a fascinating diversity in chemical scaffolds. A key distinction lies in their classification based on the number of isoprene (B109036) units in their structure.

  • This compound is a sesquiterpene , characterized by a 15-carbon skeleton. This compound has been isolated from the leaves of Casearia sylvestris.[1] However, to date, its biological activities, including cytotoxicity, have not been reported in scientific literature.

  • Clerodane diterpenes , on the other hand, are a major class of compounds found in Casearia and possess a 20-carbon skeleton. Numerous clerodane diterpenes have been isolated and extensively studied for their potent cytotoxic effects.[2][3][4] These compounds, such as the various casearins, casearupestrins, and barterins, form the basis of our comparative analysis due to the wealth of available experimental data.

Comparative Analysis of Cytotoxic Activity of Clerodane Diterpenes from Casearia

The primary therapeutic potential of clerodane diterpenes from Casearia lies in their cytotoxic and antitumor activities. Extensive research has quantified the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several representative clerodane diterpenes, providing a clear comparison of their potency.

Compound NameCasearia SpeciesCancer Cell LineIC50 (µM)Reference
Casearin X C. sylvestrisLeukemia (HL-60)0.9--INVALID-LINK--
Colon (HCT-116)1.3--INVALID-LINK--
Caseargrewiin F C. sylvestrisLeukemia (HL-60)0.8--INVALID-LINK--
Colon (HCT-116)1.1--INVALID-LINK--
Casearupestrin A C. rupestrisMelanoma (MDA/MB-435)0.83--INVALID-LINK--
Glioblastoma (SF-295)0.91--INVALID-LINK--
Barterin A C. barteriCervix (KB-3-1)1.34--INVALID-LINK--
Barterin B C. barteriCervix (KB-3-1)2.16--INVALID-LINK--
Caseamembrin T C. coriaceaPancreatic (PANC-1)< 1 µg/mL--INVALID-LINK--
Breast (MDA-MB-231)< 2 µg/mL--INVALID-LINK--
Lung (A549)< 2 µg/mL--INVALID-LINK--
Doxorubicin (Standard Drug)Melanoma (MDA/MB-435)4.48--INVALID-LINK--
Glioblastoma (SF-295)1.83--INVALID-LINK--

Experimental Protocols

The isolation and evaluation of these cytotoxic compounds typically follow a standardized methodology known as bioassay-guided fractionation.

Bioassay-Guided Isolation Workflow

G plant_material Plant Material (e.g., Casearia leaves) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions cytotoxicity_screening Cytotoxicity Screening (e.g., MTT Assay) fractions->cytotoxicity_screening active_fraction Identification of Active Fraction(s) cytotoxicity_screening->active_fraction purification Further Purification of Active Fraction(s) (e.g., HPLC) active_fraction->purification pure_compounds Isolation of Pure Compounds purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation final_compounds Identified Clerodane Diterpenes structure_elucidation->final_compounds

Caption: Bioassay-guided isolation workflow for cytotoxic compounds.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the isolated compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for all Casearia clerodane diterpenes are not fully elucidated, some studies have begun to unravel their effects on cellular signaling. For instance, some clerodanes have been shown to induce apoptosis (programmed cell death) in cancer cells.

G Clerodane Clerodane Diterpene (e.g., Casearin X) Cell Cancer Cell Clerodane->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Postulated apoptotic pathway induced by clerodane diterpenes.

Conclusion

The genus Casearia is a prolific source of cytotoxic clerodane diterpenes with significant potential for the development of new anticancer agents. Compounds like Casearin X, Caseargrewiin F, and Casearupestrin A have demonstrated potent activity against various cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs like doxorubicin. In contrast, the biological activity of the co-isolated sesquiterpene, this compound, remains to be investigated. Future research should focus on elucidating the mechanisms of action of the active clerodane diterpenes and exploring the potential bioactivity of other, less-studied compounds from this genus to fully harness their therapeutic potential.

References

Unraveling the Bioactivity of Secocadinane Sesquiterpenoids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secocadinane sesquiterpenoids, a unique class of natural products characterized by their distinctive rearranged cadinane (B1243036) skeleton, have emerged as a promising area of research in drug discovery. Their diverse biological activities, ranging from anti-inflammatory to cytotoxic effects, are intricately linked to their structural features. This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected secocadinane sesquiterpenoids, supported by quantitative data and detailed experimental methodologies, to aid in the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological efficacy of secocadinane sesquiterpenoids is profoundly influenced by the nature and position of functional groups on their core structure. The following tables summarize the quantitative data for representative compounds, highlighting key structural variations and their impact on activity.

Anti-inflammatory Activity

A notable example of a 4,5-secocadinane sesquiterpenoid with anti-inflammatory properties has been isolated from Curcuma phaeocaulis. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of its anti-inflammatory potential.

CompoundStructureSourceAssayIC50 (µM)
Phacadinane D (4,5-seco-cadinane)(Structure not available)Curcuma phaeocaulisNitric Oxide Inhibition in LPS-stimulated RAW 264.7 macrophagesNot explicitly provided for the secocadinane, but related cadinanes showed potent activity.[1]

Note: While the specific IC50 for the 4,5-seco-cadinane was not detailed in the primary abstract, the study highlighted strong inhibitory activities for related cadinane sesquiterpenes (IC50 values of 3.88 ± 0.58 and 2.25 ± 0.71 μM), suggesting the potential of this structural class.[1]

Cytotoxic Activity

2,3-Secoaromadendrane-type sesquiterpenoids, particularly the plagiochilins isolated from the liverwort Plagiochila ovalifolia, have demonstrated significant cytotoxic activity against various cancer cell lines. The presence and nature of ester side chains appear to play a crucial role in their potency.

CompoundStructureSourceCell LineID50 (µg/mL)
Plagiochiline A(Structure not available)Plagiochila ovalifoliaP-388 murine leukemia3.0[1]
Plagiochiline-A-15-yl octanoate (B1194180)(Structure not available)Plagiochila ovalifoliaP-388 murine leukemia0.05[1]
14-hydroxyplagiochiline-A-15-yl 2E,4E-dodecadienoate(Structure not available)Plagiochila ovalifoliaP-388 murine leukemia0.05[1]

Structure-Activity Relationship Insights:

From the available data, a preliminary SAR can be inferred:

  • Esterification: The esterification of the hydroxyl group at C-15 of Plagiochiline A with an octanoate or a dodecadienoate chain dramatically increases its cytotoxic potency by 60-fold.[1] This suggests that increasing the lipophilicity and the length of the side chain at this position is a key strategy for enhancing anticancer activity.

  • Hydroxylation: The presence of a hydroxyl group at C-14 in the dodecadienoate derivative does not appear to diminish the high potency, indicating that this position might be amenable to modification to improve pharmacokinetic properties without sacrificing efficacy.[1]

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological data, detailed experimental methodologies are crucial.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for a further 24 hours.[2]

Nitric Oxide Measurement (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2]

  • The mixture is incubated at room temperature for 10 minutes to allow for color development.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to LPS-stimulated cells without any test compound.[2]

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.

Cell Culture and Treatment:

  • The selected cancer cell line (e.g., P-388 murine leukemia cells) is cultured in an appropriate medium and seeded into 96-well plates at a suitable density.

  • The cells are allowed to adhere overnight.

  • The cells are then treated with various concentrations of the secocadinane sesquiterpenoid for a specified period (e.g., 48 or 72 hours).

MTT Assay Procedure:

  • Following the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 or ID50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by secocadinane sesquiterpenoids are still emerging, the broader class of sesquiterpenoids is known to exert its biological effects through various molecular mechanisms.

Inhibition of Inflammatory Pathways:

Many sesquiterpenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. It is plausible that anti-inflammatory secocadinane sesquiterpenoids, like the one from Curcuma phaeocaulis, may inhibit NO production by interfering with the NF-κB pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Secocadinane Secocadinane Sesquiterpenoid Secocadinane->IKK Inhibition? Secocadinane->NFkB_nuc Inhibition? DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) DNA->Pro_inflammatory_Genes NO Nitric Oxide (Inflammation) Pro_inflammatory_Genes->NO

Hypothesized Inhibition of the NF-κB Signaling Pathway by Secocadinane Sesquiterpenoids.

Induction of Cytotoxicity:

The potent cytotoxic activity of plagiochilins suggests a mechanism that disrupts fundamental cellular processes. Studies on Plagiochilin A indicate that it acts as a potent inhibitor of the terminal phase of cytokinesis, the process of cell division.[3] This leads to cell cycle arrest and ultimately apoptosis. The molecular target is thought to be α-tubulin, a key component of the cytoskeleton involved in cell division.[3]

Cytokinesis_Inhibition Plagiochilin Plagiochilin (2,3-Secoaromadendrane) Tubulin α-Tubulin Plagiochilin->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Disrupts Cytokinesis Cytokinesis (Cell Division) Microtubule_Dynamics->Cytokinesis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cytokinesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Proposed Mechanism of Cytotoxicity for Plagiochilin Sesquiterpenoids.

Conclusion

Secocadinane sesquiterpenoids represent a structurally diverse class of natural products with significant therapeutic potential. The preliminary structure-activity relationship data presented here, particularly for the 2,3-secoaromadendrane-type plagiochilins, underscores the importance of specific structural modifications, such as esterification, in enhancing biological activity. Further research, including the isolation and biological evaluation of a wider range of secocadinane derivatives and in-depth mechanistic studies to elucidate their interactions with specific signaling pathways, is warranted. This will undoubtedly pave the way for the rational design and development of novel and potent drug candidates based on the secocadinane scaffold.

References

In-depth Comparative Analysis of Apoptosis Induction by 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and Alternative Agents Is Not Feasible Due to Lack of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of apoptosis induction by 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This sesquiterpenoid, isolated from plants such as Casearia sylvestris and Chimonanthus grammatus, has been identified and characterized; however, detailed studies on its biological activity, particularly its role in programmed cell death, are not present in the current body of research. Consequently, a direct and data-driven comparison with other apoptosis-inducing agents, as requested, cannot be accurately constructed.

While the broader class of sesquiterpenoids and extracts from Casearia sylvestris have been noted for their cytotoxic and potential pro-apoptotic effects, this general information does not provide the specific quantitative data, detailed experimental protocols, or established signaling pathways necessary to create a scientifically rigorous comparison guide for this compound.

To illustrate the type of information required and the structure of the requested guide, a hypothetical example based on a well-researched, related compound would be necessary. However, without any foundational data on the target compound, any such illustration would be speculative and could be misleading to researchers, scientists, and drug development professionals.

Key Information Gaps for this compound:

  • Quantitative Efficacy Data: There is no available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, which is a critical metric for comparing cytotoxic potency.

  • Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound to induce apoptosis are unknown. It is therefore not possible to create an accurate signaling pathway diagram.

  • Experimental Protocols: No published studies provide detailed methodologies for assays such as Annexin V/PI staining, caspase activity assays, or Western blotting specifically for this compound.

In contrast, numerous alternative apoptosis-inducing agents have been extensively studied, and a wealth of data exists for them. These alternatives often fall into well-defined categories based on their mechanisms of action.

Comparison with Established Apoptosis-Inducing Agents: A General Overview

For context, a comparative guide would typically categorize and compare agents based on their mechanisms. Below is a table outlining common classes of apoptosis inducers, which would have been used for comparison had data for this compound been available.

Class of Apoptosis Inducer Mechanism of Action Examples
DNA Damaging Agents Induce DNA lesions that trigger intrinsic apoptosis.Cisplatin, Doxorubicin, Etoposide
Microtubule Inhibitors Interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.Paclitaxel, Vinblastine
Inhibitors of Apoptosis Protein (IAP) Antagonists Block the function of IAPs, thereby promoting caspase activation.Smac mimetics (e.g., AZD5582)
Bcl-2 Family Inhibitors Inhibit anti-apoptotic Bcl-2 family proteins, leading to the activation of the mitochondrial pathway of apoptosis.Navitoclax, Venetoclax
Death Receptor Agonists Activate extrinsic apoptosis pathway by binding to and activating death receptors like TRAIL-R1/R2.Recombinant TRAIL, Agonistic Antibodies

Hypothetical Experimental Workflow for Apoptosis Validation

Should research on this compound become available, the following experimental workflow would be standard for validating its pro-apoptotic mechanism.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action cell_viability Cell Viability Assay (MTT/XTT) ic50 Determine IC50 cell_viability->ic50 annexin_v Annexin V/PI Staining (Flow Cytometry) ic50->annexin_v Treat cells at IC50 concentration caspase_activity Caspase-Glo 3/7, 8, 9 Assays ic50->caspase_activity morphology Nuclear Morphology (DAPI/Hoechst Staining) ic50->morphology western_blot Western Blot (Bcl-2 family, Caspases, PARP) annexin_v->western_blot caspase_activity->western_blot mmp Mitochondrial Membrane Potential (e.g., JC-1) western_blot->mmp ros ROS Detection (e.g., DCFDA) mmp->ros

Caption: A typical experimental workflow for validating an apoptosis-inducing compound.

Conclusion

At present, it is not possible to provide a publishable comparison guide on the mechanism of apoptosis induction by this compound due to the absence of specific research data. The scientific community would benefit from further investigation into the biological activities of this and other related natural products to uncover their potential therapeutic value. Researchers interested in this compound would need to conduct foundational in vitro studies to establish its cytotoxic effects and elucidate its mechanism of action.

A Comparative Guide to the Cross-Validation of Analytical Methods for Sesquiterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sesquiterpenoids, a diverse class of natural products with significant therapeutic potential, is paramount for research, development, and quality control.[1] Cross-validation of analytical methods is a critical process to ensure that the generated data is reliable, reproducible, and fit for purpose.[2] This guide provides an objective comparison of the three most prevalent analytical techniques for sesquiterpenoid quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comparison is supported by representative performance data and detailed experimental protocols to aid researchers in selecting and validating the most appropriate method for their specific needs.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the physicochemical properties of the analyte. The tables below summarize key validation parameters for the quantification of sesquiterpenoids using HPLC-UV, GC-MS, and LC-MS/MS. The data presented are representative values derived from various studies to facilitate a clear comparison.[2][3][4][5]

Table 1: Performance Characteristics for Non-Volatile or Thermally Labile Sesquiterpenoids (e.g., Sesquiterpene Lactones)

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (R²) > 0.999[3]> 0.9998[2]
Range (µg/mL) 1 - 200[2]0.01 - 50
Accuracy (% Recovery) 98.5% - 101.2%[2]99.1% - 100.8%[2]
Precision (% RSD)
- Intra-day< 1.5%[2]< 1.0%[2]
- Inter-day< 2.0%[2]< 1.8%[2]
Limit of Detection (LOD) 0.3 µg/mL[2]0.003 ng/mL[6]
Limit of Quantification (LOQ) 1.0 µg/mL[2]0.01 ng/mL
Specificity / Selectivity ModerateHigh[7]
Run Time (minutes) 15 - 305 - 15[2]

Table 2: Performance Characteristics for Volatile Sesquiterpenoids

Performance ParameterMethod C: GC-MS
Linearity (R²) > 0.998
Range (µg/mL) 0.1 - 100
Accuracy (% Recovery) 91.6% - 105.7%[5]
Precision (% RSD)
- Intra-day< 5%
- Inter-day< 10%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity / Selectivity High
Run Time (minutes) 20 - 60

Experimental Protocols

Detailed and robust methodologies are crucial for the successful validation and cross-validation of analytical methods.[8] The following protocols are representative procedures for the extraction and analysis of sesquiterpenoids from a plant matrix.

General Sample Preparation (Plant Matrix)
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) to a constant weight at a controlled temperature (e.g., 40°C) to prevent degradation of thermally labile compounds. Grind the dried material into a fine powder to maximize the surface area for extraction.[8]

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material. Extract the powder with a suitable solvent (e.g., methanol, ethanol, or acetonitrile) using techniques such as ultrasonication for 30-60 minutes or maceration with shaking.[9] A common ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration and Concentration: Centrifuge the mixture and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter. If necessary, the extract can be concentrated using a rotary evaporator.

  • Dilution: Dilute the final extract with the mobile phase to a concentration that falls within the linear range of the calibration curve for the chosen analytical method.[2]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for non-volatile and thermally stable sesquiterpenoids, such as many sesquiterpene lactones.[1][10]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, hold at 30% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: A specific wavelength where the sesquiterpenoid of interest has maximum absorbance (e.g., 210 nm), or DAD scanning across a range (e.g., 200-400 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of the analyte compared against a calibration curve prepared from a certified reference standard.[8]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or quantifying trace-level sesquiterpenoids.[6][11]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, often with formic acid or ammonium (B1175870) formate (B1220265) to aid ionization. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

  • Gradient Program: A faster gradient can be used due to the UHPLC system. For example: 0-5 min, 10-95% B; 5-7 min, hold at 95% B; 7-8 min, return to 10% B for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[2]

  • Ionization Mode: ESI in either positive (ESI+) or negative (ESI-) ion mode, optimized for the specific analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte, providing high selectivity.[8]

  • Injection Volume: 2-5 µL.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for volatile sesquiterpenes.[1][12] For non-volatile compounds, a derivatization step may be required, which adds complexity to the sample preparation.

  • Instrumentation: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.[5]

  • Injector Temperature: 250°C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Ion Source Temperature: 230°C.[5]

  • Mass Spectrometer Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[5]

  • Quantification: Based on the peak area of a specific target ion relative to a calibration curve.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure they produce comparable and reliable results.[13]

Cross_Validation_Workflow start Start: Define Analytical Requirements & Analytes method_A Develop & Optimize Method A (e.g., HPLC-UV) start->method_A method_B Develop & Optimize Method B (e.g., LC-MS/MS) start->method_B validate_A Full Validation of Method A (ICH Guidelines) method_A->validate_A validate_B Full Validation of Method B (ICH Guidelines) method_B->validate_B analyze_samples Analyze the Same Set of Samples (n > 20) with Both Methods validate_A->analyze_samples validate_B->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results conclusion Conclusion on Method Comparability & Potential Bias compare_results->conclusion end End conclusion->end

Caption: Workflow for the cross-validation of two analytical methods.

Decision Pathway for Analytical Method Selection

The choice between methods depends heavily on the specific research question, sample properties, and available resources. This diagram provides a logical pathway for selecting the most suitable technique.

Method_Selection_Pathway q1 Is the sesquiterpenoid volatile & thermally stable? q2 Is ultra-high sensitivity (pg/mL - ng/mL) required? q1->q2 No res_gcms GC-MS is the preferred method q1->res_gcms Yes q3 Is the sample matrix complex with many interferences? q2->q3 No res_lcms LC-MS/MS is the optimal choice q2->res_lcms Yes q3->res_lcms Yes res_hplc HPLC-UV is a suitable and cost-effective option q3->res_hplc No

Caption: Decision pathway for analytical method selection.

References

A Comparative Guide to Extraction Methods for Bioactive Compounds from Casearia sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for isolating bioactive compounds from Casearia sylvestris, a plant known for its rich diversity of secondary metabolites, including clerodane diterpenes (casearins) and phenolic compounds. The selection of an appropriate extraction technique is a critical step in the discovery and development of new therapeutic agents. This document aims to assist researchers in making informed decisions by presenting a comparative analysis of conventional and modern extraction techniques, supported by available experimental data.

Comparative Analysis of Extraction Methods

The efficiency of extracting bioactive compounds from Casearia sylvestris is highly dependent on the chosen method. This section compares four common techniques: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). While direct comparative data for all methods on C. sylvestris is limited in published literature, this guide compiles available data and supplements it with findings from related species within the Salicaceae family to provide a broader perspective.

Data Summary

The following table summarizes the quantitative data on the yield of total phenolic content (TPC) and other relevant compounds obtained through different extraction methods. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Extraction MethodPlant MaterialCompound AnalyzedYieldReference
Maceration Casearia sylvestris (Freeze-dried leaves)Total Phenolic Content (TPC)56.24 ± 0.96 mg GAE/g[1]
Ultrasound-Assisted Extraction (UAE) Casearia sylvestris (Freeze-dried leaves)Total Phenolic Content (TPC)70.45 ± 1.49 mg GAE/g[1]
Microwave-Assisted Extraction (MAE) Salix alba (Willow) BarkTotal Phenolic Content (TPC)169.8 ± 0.9 mg GAE/g DW[2]
Total Flavonoid ContentNot specified
Total Tannin ContentNot specified
Soxhlet Extraction Casearia sylvestrisNot specifiedNot specified in comparative studies
Supercritical Fluid Extraction (SFE) Salix speciesSalicinup to 12.371%[3]

Note: Data for MAE and SFE are from studies on other species in the Salicaceae family and are included for comparative purposes. GAE = Gallic Acid Equivalents; DW = Dry Weight.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the experimental protocols for the key extraction methods discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Sample Preparation: The plant material (e.g., dried and powdered leaves of Casearia sylvestris) is prepared.

  • Extraction: A specific quantity of the powdered plant material is placed in a sealed container with a suitable solvent (e.g., 70:30 v/v methanol/water) at room temperature.

  • Duration: The mixture is left to stand for an extended period, typically ranging from several hours to days, with occasional agitation to enhance extraction.[4][5]

  • Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.

  • Concentration: The solvent is evaporated from the extract, often using a rotary evaporator, to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than simple maceration.

Protocol:

  • Sample Preparation: A known amount of the dried and powdered plant material is placed in a thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted to a flask containing the extraction solvent and a condenser.

  • Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.

  • Siphoning: Once the level of the solvent in the thimble chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask.

  • Duration: This cycle is repeated multiple times, typically for several hours, allowing for a thorough extraction of the desired compounds.[6][7]

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and reduced extraction times.

Protocol:

  • Sample Preparation: The dried and powdered plant material is mixed with a suitable solvent in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Parameter Control: Key parameters such as temperature, sonication time, and ultrasonic power are controlled to optimize the extraction process. For instance, one study on Casearia sylvestris used an ultrasonic bath at 80 °C.[1]

  • Filtration and Concentration: Following sonication, the extract is filtered and the solvent is removed to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, resulting in a rapid and efficient extraction process.

Protocol:

  • Sample Preparation: The plant material is placed in a microwave-transparent vessel with the extraction solvent.

  • Microwave Irradiation: The vessel is subjected to microwave irradiation in a specialized microwave extraction system.

  • Parameter Control: Parameters such as microwave power, irradiation time, temperature, and solvent-to-sample ratio are carefully controlled to maximize the yield of target compounds and prevent their degradation.[8][9]

  • Cooling and Filtration: After irradiation, the mixture is allowed to cool before being filtered.

  • Concentration: The solvent is then evaporated to obtain the crude extract.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of bioactive compounds from Casearia sylvestris.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis and Isolation A Collection of Casearia sylvestris leaves B Drying (e.g., Freeze-drying, Oven-drying) A->B C Grinding to fine powder B->C D Maceration C->D Select Extraction Method E Soxhlet Extraction C->E Select Extraction Method F Ultrasound-Assisted Extraction (UAE) C->F Select Extraction Method G Microwave-Assisted Extraction (MAE) C->G Select Extraction Method H Filtration D->H E->H F->H G->H I Solvent Evaporation (e.g., Rotary Evaporator) H->I J Crude Extract I->J K Phytochemical Analysis (e.g., HPLC, GC-MS) J->K L Isolation of Pure Compounds (e.g., Chromatography) K->L M Bioactivity Assays L->M

Caption: General workflow for extraction and analysis of Casearia sylvestris compounds.

Signaling Pathway

Extracts from Casearia sylvestris have been reported to exhibit anti-inflammatory properties, potentially through the modulation of key signaling pathways. The following diagram illustrates the inhibitory effect on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Transcription Factor Activation cluster_4 Nuclear Translocation & Gene Expression cluster_5 Inhibition by Casearia sylvestris Compounds A Inflammatory Stimuli B TLR4 A->B C MAPK Pathway (ERK, JNK, p38) B->C D IκB Kinase (IKK) B->D F AP-1 C->F E NF-κB/IκB Complex D->E G NF-κB E->G IκB degradation H Nucleus F->H Translocation G->H Translocation I Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) H->I Gene Transcription J Casearia sylvestris Extracts/Compounds J->C Inhibition J->D Inhibition

Caption: Putative inhibitory mechanism of Casearia sylvestris on inflammatory pathways.

References

"Benchmarking the cytotoxicity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione against known anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxic Profile of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies directly benchmarking the cytotoxicity of this compound against established anticancer agents are not available. This guide has been constructed using hypothetical, yet plausible, data for this compound to illustrate a comparative framework. The cytotoxicity data for the reference drugs—Doxorubicin, Cisplatin, and Paclitaxel (B517696)—are derived from published literature. This document is intended for illustrative and educational purposes for research professionals.

Introduction

This compound is a sesquiterpenoid natural product isolated from the leaves of Casearia sylvestris.[1][2] Natural products bearing quinone or dione (B5365651) functionalities have historically been a rich source of compounds with potent anticancer activities.[3] This guide provides a comparative benchmark of the hypothetical cytotoxic potential of this compound against widely-used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The comparison is made across three common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma).

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a biological function, such as cell proliferation. The following table summarizes the IC₅₀ values, presented in micromolar (µM) concentrations, following a 48-hour treatment period. Significant variability in IC₅₀ values for standard drugs is often reported across different studies due to variations in experimental conditions.[4][5]

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
This compound Hypothetical: 8.5Hypothetical: 15.2Hypothetical: 11.8
Doxorubicin ~ 2.50[5]> 20[5]~ 2.9[5]
Cisplatin ~ 10-20 (Varies)~ 7.49[6]Varies widely[4]
Paclitaxel ~ 0.005 - 0.01[7]~ 0.02 - 9.4[8]~ 0.0054[9]

Note: The IC₅₀ values for established drugs are aggregated from multiple sources and can vary significantly based on experimental conditions like exposure time and assay type.[4][8][10]

Experimental Protocols

A standardized protocol is critical for reproducible cytotoxicity assessment. The data presented in this guide is based on the widely adopted MTT assay.[11]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a blank control (medium only).

  • Drug Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: MTT Assay A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate (24h) Allow cell attachment A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate (48h) Drug exposure period C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Hypothetical Mechanism of Action

To provide a complete comparative context, a plausible mechanism of action for this compound is proposed. Many quinone-containing natural products exert their anticancer effects by inducing oxidative stress and triggering apoptosis.

Proposed Signaling Pathway: It is hypothesized that this compound increases intracellular Reactive Oxygen Species (ROS). This surge in ROS can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and inhibit the anti-apoptotic protein Bcl-2, while simultaneously activating the pro-apoptotic protein Bax. This shifts the balance towards apoptosis, leading to the activation of executioner caspases (e.g., Caspase-3) and ultimately, programmed cell death.

G cluster_pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound 4-Hydroxy-1,10- secocadin-5-ene-1,10-dione ROS Increased Cellular ROS Compound->ROS Induces JNK JNK Activation ROS->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition JNK->Bcl2 Inhibits (p) Bax Bax (Pro-apoptotic) Activation JNK->Bax Activates (p) Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Caspase Caspase-3 Activation Bax->Caspase Promotes Caspase->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by the test compound.

References

A Researcher's Guide to Enhancing Reproducibility in Natural Product Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to identify novel bioactive compounds from natural sources is both promising and fraught with challenges. A critical hurdle in this endeavor is the reproducibility of bioactivity screening results. This guide provides a comparative analysis of key factors influencing reproducibility, supported by experimental considerations and visual workflows to aid in robust and reliable natural product drug discovery.

The complex nature of natural product extracts presents a significant challenge to achieving consistent and reproducible bioactivity data. Variability can be introduced at multiple stages, from the initial collection and extraction of the raw material to the final bioassay readout. Understanding and controlling these variables is paramount for the successful identification and validation of new therapeutic leads.

Comparing Methodologies: A Key to Reproducibility

The choice of extraction and screening methodology can have a profound impact on the reproducibility of bioactivity data. While direct quantitative comparisons of reproducibility across different platforms are not always readily available in the literature, a qualitative and semi-quantitative analysis of the factors affecting variability can guide researchers in making informed decisions.

Table 1: Comparison of Extraction Methods and Their Impact on Reproducibility
Extraction MethodPrincipleAdvantages Affecting ReproducibilityDisadvantages Affecting Reproducibility
Maceration Soaking the plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, potential for incomplete extraction leading to batch-to-batch variability, high solvent consumption.
Soxhlet Extraction Continuous extraction with a cycling solvent at its boiling point.More efficient than maceration, exhaustive extraction.Prolonged exposure to high temperatures can degrade heat-sensitive compounds, leading to variable results.[1]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, reduced solvent consumption, improved yields, can be performed at lower temperatures preserving thermolabile compounds.[2]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material.Very fast extraction, reduced solvent volume, higher yields.Potential for thermal degradation of compounds if not carefully controlled, requires specialized equipment.[3]
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.Highly selective, solvent-free final product, low operating temperatures.High initial equipment cost, may not be efficient for polar compounds.[2]
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Fast, efficient, and requires less solvent than traditional methods; offers good repeatability.High initial equipment cost, potential for degradation of very labile compounds.
Table 2: Comparison of Bioassay Formats and Their Susceptibility to Interference from Natural Product Extracts
Bioassay FormatPrincipleAdvantagesCommon Interferences from Natural Product ExtractsMitigation Strategies
Absorbance-Based (e.g., MTT, XTT) Measures color change resulting from metabolic activity.Inexpensive, widely used.Colored compounds in the extract can absorb at the same wavelength as the product, leading to false positives or negatives.Subtract background absorbance from extract-only controls.
Fluorescence-Based Measures the emission of light from a fluorescent probe.High sensitivity.Autofluorescent compounds in the extract can interfere with the signal. Fluorescence quenching by extract components.[4]Use red-shifted fluorescent dyes, perform counter-screens without the assay target.
Luminescence-Based Measures the emission of light from a chemical or enzymatic reaction.Very high sensitivity, low background signals.Compounds that inhibit the luciferase enzyme can cause false negatives. Colored compounds can absorb the emitted light.[4]Perform counter-screens to identify enzyme inhibitors. Use spectrally distinct luciferases.
High-Content Screening (HCS) Automated microscopy and image analysis to measure multiple cellular parameters.Provides multiparametric data on cell morphology, viability, and specific protein localization.Fluorescent compounds can interfere with image analysis. Cytotoxicity can mask specific effects.Use appropriate image analysis algorithms to correct for background fluorescence. Perform cytotoxicity assays in parallel.

Experimental Protocols: Foundational Methodologies for Screening

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for two key experiments in natural product bioactivity screening.

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of natural product extracts.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Natural product extract stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) crystal solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product extract in complete culture medium. Remove the old medium from the cells and add the different concentrations of the extract to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the extract compared to the vehicle control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the extract concentration.

Protocol 2: High-Throughput Screening (HTS) Workflow for a Kinase Inhibition Assay

This protocol outlines a general workflow for screening a natural product extract library for inhibitors of a specific kinase using a luminescence-based assay.

Materials:

  • 384-well assay plates

  • Natural product extract library plated in 384-well format

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • Automated liquid handling systems

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Plate Preparation: Using an automated liquid handler, dispense a small volume of the natural product extracts from the library plates into the 384-well assay plates.

  • Reagent Addition: Add the kinase enzyme, its specific substrate, and ATP to the assay plates. Include appropriate controls:

    • Negative control (0% inhibition): All assay components except the inhibitor.

    • Positive control (100% inhibition): A known inhibitor of the kinase.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection Reagent Addition: Add the detection reagent from the luminescent assay kit. This reagent stops the kinase reaction and initiates a second reaction that converts the ADP produced into a luminescent signal.

  • Signal Measurement: After a brief incubation with the detection reagent, measure the luminescence signal using a plate reader. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Normalize the data to the positive and negative controls to determine the percentage of inhibition for each natural product extract. "Hits" are typically defined as extracts that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes and relationships in natural product screening.

Experimental_Workflow cluster_0 1. Sample Preparation cluster_1 2. Bioactivity Screening cluster_2 3. Hit Validation & Follow-up cluster_3 4. Active Compound Identification NP_Source Natural Product Source (Plant, Marine, Microbial) Extraction Extraction (Maceration, UAE, etc.) NP_Source->Extraction Fractionation Fractionation (Optional) Extraction->Fractionation Primary_Screen Primary High-Throughput Screening (HTS) Fractionation->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity Orthogonal_Assay Orthogonal Assays Cytotoxicity->Orthogonal_Assay Bioassay_Guided_Isolation Bioassay-Guided Isolation Orthogonal_Assay->Bioassay_Guided_Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Isolation->Structure_Elucidation Further_Development Further_Development Structure_Elucidation->Further_Development Lead Compound

Caption: A generalized experimental workflow for natural product bioactivity screening.

Troubleshooting_Reproducibility cluster_Sample Sample-Related Issues cluster_Assay Assay-Related Issues cluster_Data Data Analysis Issues Start Irreproducible Bioactivity Result Check_Sample Check Sample Integrity & Purity Start->Check_Sample Check_Assay Review Assay Protocol & Reagents Check_Sample->Check_Assay No Degradation Degradation? Re-extract or use fresh sample. Check_Sample->Degradation Yes Check_Data Analyze Raw Data & Controls Check_Assay->Check_Data No Reagent_Issue Reagent Instability? Prepare fresh reagents. Check_Assay->Reagent_Issue Yes Control_Fail Controls Out of Range? Repeat experiment. Check_Data->Control_Fail Yes Resolved Resolved Check_Data->Resolved No/Resolved Solubility Poor Solubility? Test different solvents. Purity Inconsistent Purity? Re-purify or analyze composition. Protocol_Drift Protocol Deviation? Strictly follow SOPs. Interference Assay Interference? Run counter-screens. High_Variability High Well-to-Well Variability? Check pipetting/dispensing. Normalization_Error Normalization Error? Review calculation methods.

Caption: A decision tree for troubleshooting irreproducible bioactivity screening results.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates IkB_NFkB->NFkB_p65_p50 releases DNA DNA NFkB_translocated->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression promotes transcription NP_Extract Natural Product Inhibitor NP_Extract->IKK inhibits NP_Extract->NFkB_translocated inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by natural product extracts.

By carefully considering the factors that influence reproducibility, implementing standardized and detailed experimental protocols, and utilizing systematic troubleshooting approaches, researchers can significantly enhance the reliability of their bioactivity screening data. This, in turn, will accelerate the discovery and development of novel, effective therapeutics from the vast chemical diversity of the natural world.

References

Unveiling the Anti-Inflammatory Potential of Casearia sylvestris Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of various isolates from Casearia sylvestris, a plant long used in traditional medicine for its therapeutic properties. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a valuable resource for identifying promising anti-inflammatory drug candidates.

Performance Comparison of Casearia sylvestris Isolates and Extracts

The following table summarizes the in vivo anti-inflammatory activity of different preparations from Casearia sylvestris in a carrageenan-induced paw edema model in rats. This model is a standard preclinical assay to evaluate acute inflammation. The data highlights the superior potency of isolated clerodane diterpenes compared to the crude ethanolic extract.

SubstanceDosageAnimal ModelKey FindingsReference
Ethanolic Extract (EEC) 300 mg/kgCarrageenan-induced pleurisy in ratsInhibitory effect on cell migration.[1][2]
500 mg/kgCarrageenan-induced pleurisy in ratsInhibitory effect on cell migration.[1][2]
10 and 100 mg/kgCarrageenan-induced paw edema in ratsNo significant effect.[1][2]
Hydroalcoholic Crude Extract (HCE) 30 mg/kgCarrageenan-induced paw edema in miceReduced edema from 739.3 µm to 462.8 µm.[3][3]
100 mg/kgCarrageenan-induced pleurisy in ratsReduced MPO activity from 0.020 mU/mg to 0.010 mU/mg; Reduced leukocyte migration.[3][3]
Enriched Fraction of Clerodane Diterpenes (SPECs2) 10 mg/kgCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[1][2][4]
Casearin B (Clerodane Diterpene) 0.5 mg/kgCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[1][2][4]
Caseargrewiin F (Clerodane Diterpene) 0.5 mg/kgCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[1][2][4]
Indomethacin (Positive Control) 10 mg/kgCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[1][2]

Key Bioactive Compounds and Their Mechanisms

Scientific studies have identified several classes of compounds within Casearia sylvestris that contribute to its anti-inflammatory effects.

  • Clerodane Diterpenes (e.g., Casearins): This class of molecules, including casearin B and caseargrewiin F, has demonstrated potent anti-inflammatory activity at significantly lower doses than crude extracts.[1][2][4] Their mechanism is believed to involve the modulation of key inflammatory pathways.

  • Ellagic Acid: This phenolic compound, found in aqueous extracts of C. sylvestris, has been shown to inhibit phospholipase A2 (PLA2) activity.[5] PLA2 is a crucial enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. Ellagic acid has also been shown to reduce pro-inflammatory cytokines like IL-6 and increase the anti-inflammatory cytokine IL-10 in other in vivo models.[6][7]

  • Sesquiterpenes (e.g., Bicyclogermacrene): Found in the essential oil of C. sylvestris, sesquiterpenes are thought to contribute to the plant's anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a key anti-inflammatory signaling pathway and a typical experimental workflow for evaluating these compounds.

G cluster_pathway Anti-Inflammatory Signaling Pathway of C. sylvestris Isolates cluster_nfkb NF-κB Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 PLA2 PLA2 Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane IKK IKK TLR4->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes activates transcription Proinflammatory_Genes->Inflammation C_sylvestris Casearia sylvestris Isolates (Clerodane Diterpenes, Ellagic Acid) C_sylvestris->PLA2 inhibits C_sylvestris->COX2 inhibits C_sylvestris->IKK inhibits

Caption: Putative anti-inflammatory signaling pathway of C. sylvestris isolates.

G cluster_workflow In Vivo Anti-Inflammatory Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Grouping Random Grouping (Control, Test Substance, Positive Control) Animal_Acclimatization->Grouping Administration Substance Administration (Oral or IP) Grouping->Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan intraplantar injection) Administration->Inflammation_Induction Measurement Measurement of Edema (e.g., Plethysmometer at various time points) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis Biochemical_Analysis Biochemical/Histological Analysis (Optional) (MPO, Cytokines, Tissue Sections) Measurement->Biochemical_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on information for the related compound, cadinene, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Hazard and Disposal Summary

To facilitate a quick assessment, the following table summarizes the potential hazards and recommended disposal procedures for compounds in the cadinane (B1243036) sesquiterpenoid class.

Parameter Information Citation
Chemical Class Sesquiterpenoid[1][2][3][4]
Potential Hazards Combustible, corrosive. Avoid inhalation of vapor or mist.[5]
Personal Protective Equipment (PPE) Impervious gloves, eye protection/face protection, lab coat.[6][7]
Spill Cleanup Soak up with inert absorbent material (e.g., vermiculite, sand).[5]
Disposal Method Dispose of as hazardous waste. Offer to a licensed professional waste disposal company.[5][7]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

2. Containment of Waste:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and its solvent.

  • Keep the waste container tightly closed when not in use.[5]

3. Handling of Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, carefully absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill absorbent.[5]

  • Place the absorbent material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • The designated hazardous waste container should be collected by a licensed professional waste disposal service.[5]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal start Identify Waste as 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione assess_hazards Consult SDS/Safety Info (Assume Hazardous) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect in Designated Hazardous Waste Container wear_ppe->collect_waste label_container Label Container Clearly collect_waste->label_container spill_check Spill Occurred? label_container->spill_check absorb_spill Absorb with Inert Material spill_check->absorb_spill Yes store_waste Store Waste Container Securely spill_check->store_waste No collect_spill_waste Collect Spill Debris as Hazardous Waste absorb_spill->collect_spill_waste collect_spill_waste->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.